Azathioprine-13C4
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
6-(3-(113C)methyl-5-nitro(2,4,5-13C3)imidazol-4-yl)sulfanyl-7H-purine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N7O2S/c1-15-4-14-7(16(17)18)9(15)19-8-5-6(11-2-10-5)12-3-13-8/h2-4H,1H3,(H,10,11,12,13)/i1+1,4+1,7+1,9+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMEKQMALGUDUQG-HXRDNURUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC(=C1SC2=NC=NC3=C2NC=N3)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH3]N1[13CH]=N[13C](=[13C]1SC2=NC=NC3=C2NC=N3)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N7O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00747064 | |
| Record name | 6-{[1-(~13~C)Methyl-4-nitro(~13~C_3_)-1H-imidazol-5-yl]sulfanyl}-7H-purine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00747064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1346600-71-2 | |
| Record name | 6-{[1-(~13~C)Methyl-4-nitro(~13~C_3_)-1H-imidazol-5-yl]sulfanyl}-7H-purine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00747064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Physical and Chemical Properties of Azathioprine-13C4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical and chemical properties of Azathioprine-13C4, an isotopically labeled version of the immunosuppressive drug Azathioprine. This document is intended to serve as a valuable resource for professionals in research and drug development, offering detailed data, metabolic pathway information, and generalized experimental protocols.
Core Physical and Chemical Data
This compound is a stable, isotopically labeled form of Azathioprine, used as an internal standard in pharmacokinetic studies and other quantitative analyses. The incorporation of four Carbon-13 atoms increases the molecular weight, allowing for its differentiation from the unlabeled drug in mass spectrometry-based assays.
The fundamental physical and chemical properties of this compound are summarized in the table below. It is important to note that while some properties are specific to the labeled compound, others are extrapolated from data on unlabeled Azathioprine due to the limited availability of specific experimental data for the isotopically labeled version.
| Property | Value |
| Chemical Name | 6-[(1-Methyl-4-nitro-1H-imidazol-5-yl)thio]-1H-purine-13C4 |
| Synonyms | BW-57-322-13C4, Imuran-13C4 |
| CAS Number | 1346600-71-2[1] |
| Molecular Formula | C₅¹³C₄H₇N₇O₂S[1] |
| Molecular Weight | 281.23 g/mol [1][2] |
| Appearance | Light yellow solid[1] |
| Melting Point | >220°C (with decomposition)[3] |
| Solubility | Soluble in Dichloromethane, DMSO, and Methanol.[3] Practically insoluble in water; slightly soluble in chloroform and ethanol.[4] |
| Storage Temperature | 2-8°C[1] |
Chemical Properties and Metabolic Pathway
Azathioprine is a prodrug, meaning it is inactive until it is metabolized in the body.[4][5] The primary chemical transformation of Azathioprine is its conversion to 6-mercaptopurine (6-MP).[2][4][5][6] This initial step is a non-enzymatic process, primarily mediated by glutathione.[7]
Once formed, 6-MP is further metabolized through three competing enzymatic pathways, which are crucial for its therapeutic effects and potential toxicity:
-
Conversion to active thioguanine nucleotides (TGNs): Hypoxanthine-guanine phosphoribosyltransferase (HPRT) converts 6-MP into thioinosine monophosphate (TIMP).[8] TIMP is then metabolized through a series of steps to form 6-thioguanine nucleotides (TGNs), the primary active metabolites responsible for the immunosuppressive effects of Azathioprine.[6][9] TGNs are incorporated into DNA and RNA, leading to the inhibition of lymphocyte proliferation.[5][6]
-
Methylation by Thiopurine S-methyltransferase (TPMT): TPMT methylates 6-MP to form 6-methylmercaptopurine (6-MMP), an inactive metabolite.[4][8] Genetic variations in the TPMT gene can lead to decreased enzyme activity, resulting in higher levels of TGNs and an increased risk of toxicity.
-
Oxidation by Xanthine Oxidase (XO): Xanthine oxidase converts 6-MP to 6-thiouric acid, another inactive metabolite that is excreted in the urine.[9][10]
The metabolic fate of Azathioprine is a critical determinant of its efficacy and safety. The balance between the activation pathway leading to TGNs and the inactivation pathways mediated by TPMT and XO varies among individuals, highlighting the importance of personalized medicine in Azathioprine therapy.
Below is a diagram illustrating the metabolic pathway of Azathioprine.
Caption: Metabolic pathway of this compound.
Experimental Protocols
Melting Point Determination
The melting point of a substance is a key indicator of its purity. For pharmaceutical compounds, the capillary method is commonly employed.
Objective: To determine the temperature range over which this compound transitions from a solid to a liquid.
Apparatus:
-
Melting point apparatus with a heating block and a temperature probe
-
Glass capillary tubes
-
Mortar and pestle
Procedure:
-
Sample Preparation: A small amount of this compound is finely powdered using a mortar and pestle to ensure uniform heat distribution.[11] The powdered sample is then packed into a glass capillary tube to a height of 2-3 mm.[12]
-
Measurement: The capillary tube is placed in the heating block of the melting point apparatus.[12]
-
Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting range, followed by a slower, more precise measurement (e.g., a heating rate of 1-2°C per minute) starting from a temperature about 20°C below the expected melting point.[12][13]
-
Observation: The sample is observed through a magnifying lens. The temperature at which the first droplet of liquid appears is recorded as the onset of melting, and the temperature at which the last solid particle melts is recorded as the completion of melting.[13] The range between these two temperatures is the melting range.
Solubility Determination
Solubility is a crucial property that influences the bioavailability of a drug. The shake-flask method is a common technique for determining the equilibrium solubility of a compound.
Objective: To determine the concentration of this compound that will dissolve in a specific solvent at a given temperature to form a saturated solution.
Apparatus:
-
Shake-flask or orbital shaker with temperature control
-
Vials or flasks
-
Analytical balance
-
Filtration or centrifugation equipment
-
A suitable analytical method for quantification (e.g., HPLC-UV or LC-MS/MS)
Procedure:
-
Sample Preparation: An excess amount of this compound is added to a known volume of the solvent (e.g., water, buffers at different pH values, organic solvents) in a vial or flask.[14]
-
Equilibration: The mixture is agitated in a temperature-controlled shaker for a sufficient period to reach equilibrium (typically 24-48 hours).[14]
-
Phase Separation: The undissolved solid is separated from the solution by filtration or centrifugation.[14]
-
Quantification: The concentration of this compound in the clear supernatant is determined using a validated analytical method.[15]
-
Reporting: The solubility is reported in units such as mg/mL or mol/L at the specified temperature and pH.[14]
The experimental workflow for solubility determination is outlined in the diagram below.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. This compound | CAS#:1346600-71-2 | Chemsrc [chemsrc.com]
- 3. �this compound - Syn Pharmatech Inc [synpharmatech.com]
- 4. Azathioprine - Wikipedia [en.wikipedia.org]
- 5. What is Azathioprine used for? [synapse.patsnap.com]
- 6. What is the mechanism of Azathioprine? [synapse.patsnap.com]
- 7. Azathioprine: old drug, new actions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. go.drugbank.com [go.drugbank.com]
- 11. uomus.edu.iq [uomus.edu.iq]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chem.ucalgary.ca [chem.ucalgary.ca]
- 14. who.int [who.int]
- 15. youtube.com [youtube.com]
Azathioprine's Immunosuppressive Core: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide elucidates the multifaceted mechanism of action of azathioprine, a pivotal immunosuppressive agent. The document details its metabolic activation, key signaling pathway disruptions, and the experimental methodologies used to unravel its therapeutic effects. While this guide focuses on the core compound, it is important to note that isotopically labeled versions, such as Azathioprine-13C4, are instrumental in research for tracing the drug's metabolic fate without altering its pharmacological activity.
Introduction to Azathioprine
Azathioprine is a purine analog that has been a cornerstone of immunosuppressive therapy for decades.[1][2] It is utilized in the management of autoimmune diseases such as rheumatoid arthritis and inflammatory bowel disease, and to prevent organ transplant rejection.[1][3] Azathioprine itself is a prodrug, meaning it is inactive until it undergoes metabolic conversion in the body to its active forms.[3][4] Its immunosuppressive effects are primarily attributed to its ability to interfere with the synthesis of purines, essential components of DNA and RNA, thereby inhibiting the proliferation of rapidly dividing cells, particularly lymphocytes.[3][5][6]
Metabolic Activation and Pathway
The immunosuppressive activity of azathioprine is contingent upon its conversion to 6-thioguanine nucleotides (6-TGNs). This multi-step metabolic process is initiated by the non-enzymatic conversion of azathioprine to 6-mercaptopurine (6-MP), primarily by glutathione.[1][5] Subsequently, 6-MP is metabolized through three competing enzymatic pathways, two of which lead to inactive metabolites, while the third produces the therapeutically active 6-TGNs.
The key enzymes involved in azathioprine metabolism are:
-
Hypoxanthine-guanine phosphoribosyltransferase (HGPRT): Converts 6-MP to thioinosine monophosphate (TIMP), the first step in the anabolic pathway leading to active 6-TGNs.[7]
-
Thiopurine S-methyltransferase (TPMT): Methylates 6-MP to the inactive metabolite 6-methylmercaptopurine (6-MMP).[3][5][7] Genetic variations in the TPMT gene can lead to reduced enzyme activity, resulting in higher levels of active 6-TGNs and an increased risk of toxicity.[3]
-
Xanthine oxidase (XO): Oxidizes 6-MP to the inactive metabolite 6-thiouric acid.[5][8]
The active 6-TGNs, including 6-thioguanosine triphosphate (6-TGTP), are then incorporated into DNA and RNA, leading to the drug's cytotoxic and immunosuppressive effects.[9][10]
Metabolic Pathway of Azathioprine
Caption: Metabolic conversion of azathioprine to its active and inactive metabolites.
Core Mechanisms of Immunosuppression
Azathioprine exerts its immunosuppressive effects through two primary mechanisms: the inhibition of de novo purine synthesis and the induction of T-cell apoptosis.
Inhibition of De Novo Purine Synthesis
Lymphocytes, particularly T-cells and B-cells, rely heavily on the de novo pathway for purine synthesis to support their rapid proliferation upon activation.[1] The active metabolites of azathioprine, specifically methyl-thioinosine 5'-monophosphate, inhibit the enzyme glutamine-phosphoribosyl pyrophosphate amidotransferase (GPAT), a key rate-limiting step in this pathway.[5][9] This inhibition leads to a depletion of the purine nucleotide pool, which in turn impairs DNA and RNA synthesis, ultimately arresting the proliferation of lymphocytes.[3][5][6]
Induction of T-Cell Apoptosis via Rac1 Modulation
Beyond its anti-proliferative effects, azathioprine actively induces apoptosis (programmed cell death) in T-lymphocytes.[3][11] This is mediated by the metabolite 6-thioguanine triphosphate (6-Thio-GTP), which acts as a modulator of the small GTPase, Rac1.[11][12]
In normal T-cell activation, co-stimulation of the CD28 receptor leads to the activation of Rac1, which is crucial for T-cell survival and proliferation.[13] However, 6-Thio-GTP binds to Rac1 and prevents its proper activation.[12][13] This blockade of Rac1 signaling converts the co-stimulatory signal from CD28 into an apoptotic signal, leading to the demise of the activated T-cell.[12][13] This mechanism is particularly important as it helps to eliminate the very immune cells that are driving the autoimmune response or transplant rejection.
T-Cell Apoptosis Induction Pathway
Caption: Azathioprine metabolite 6-Thio-GTP blocks Rac1 activation, inducing T-cell apoptosis.
Quantitative Data Summary
While precise quantitative data can vary significantly between studies and experimental conditions, the following table summarizes key therapeutic and metabolic parameters for azathioprine.
| Parameter | Value | Reference |
| Therapeutic 6-TGN Levels | 235–450 pmol/8x10⁸ erythrocytes | [7] |
| Bioavailability | 30-90% (highly variable) | [5] |
| Plasma Half-life (Azathioprine) | 26-80 minutes | [5] |
| Plasma Half-life (Metabolites) | 3-5 hours | [5] |
| Protein Binding | 20-30% | [5] |
Key Experimental Protocols
The elucidation of azathioprine's mechanism of action has relied on a variety of in vitro and in vivo experimental techniques.
Measurement of Thiopurine Metabolites
Objective: To quantify the levels of 6-TGNs and 6-MMP in erythrocytes as a measure of drug exposure and to guide dosing.
Methodology:
-
Sample Collection: Whole blood is collected from patients treated with azathioprine.
-
Erythrocyte Isolation: Red blood cells are separated from plasma by centrifugation.
-
Lysis and Hydrolysis: Erythrocytes are lysed, and the intracellular thiopurine nucleotides are hydrolyzed to their corresponding bases (e.g., 6-thioguanine).
-
Chromatographic Separation: The released bases are separated using high-performance liquid chromatography (HPLC).
-
Detection: The separated thiopurine bases are detected and quantified using ultraviolet (UV) or fluorescence detectors.
Workflow for Thiopurine Metabolite Analysis
Caption: A typical workflow for the analysis of azathioprine metabolites in erythrocytes.
T-Cell Proliferation Assay
Objective: To assess the inhibitory effect of azathioprine on lymphocyte proliferation.
Methodology:
-
Isolation of PBMCs: Peripheral blood mononuclear cells (PBMCs), which include lymphocytes, are isolated from whole blood using density gradient centrifugation.
-
Cell Culture: PBMCs are cultured in the presence of a mitogen (e.g., phytohemagglutinin) to stimulate T-cell proliferation.
-
Drug Treatment: Different concentrations of azathioprine or its metabolites are added to the cell cultures.
-
Proliferation Measurement: After a set incubation period, cell proliferation is measured. Common methods include:
-
[³H]-thymidine incorporation: Measures the incorporation of a radiolabeled nucleotide into newly synthesized DNA.
-
CFSE dilution: A fluorescent dye that is diluted with each cell division, allowing for the tracking of proliferation by flow cytometry.
-
-
Data Analysis: The concentration of the drug that inhibits proliferation by 50% (IC50) is calculated.
Apoptosis Assay
Objective: To determine if azathioprine induces apoptosis in T-cells.
Methodology:
-
T-Cell Isolation and Culture: T-cells are isolated and cultured as described for the proliferation assay.
-
Drug Treatment: Cells are treated with azathioprine or its metabolites.
-
Apoptosis Detection: Apoptosis is assessed using methods such as:
-
Annexin V/Propidium Iodide (PI) Staining: Annexin V binds to phosphatidylserine, which is exposed on the outer membrane of apoptotic cells. PI is a DNA stain that enters cells with compromised membranes (late apoptotic or necrotic cells). Stained cells are analyzed by flow cytometry.
-
Caspase Activity Assays: Caspases are a family of proteases that are activated during apoptosis. Their activity can be measured using fluorescent substrates.
-
Conclusion
The immunosuppressive effects of azathioprine are the result of a complex interplay between its metabolic activation and its subsequent interference with fundamental cellular processes in lymphocytes. Its ability to both halt the proliferation of and induce apoptosis in activated T-cells underscores its efficacy as an immunosuppressive agent. A thorough understanding of its mechanism of action, including the genetic factors that influence its metabolism, is crucial for optimizing its therapeutic use and minimizing its potential for toxicity. The use of isotopically labeled compounds like this compound in research continues to provide deeper insights into the pharmacokinetics and pharmacodynamics of this important drug.
References
- 1. JCI - Azathioprine: old drug, new actions [jci.org]
- 2. Azathioprine: old drug, new actions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Azathioprine? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. Azathioprine - Wikipedia [en.wikipedia.org]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. SMPDB [smpdb.ca]
- 10. m.youtube.com [m.youtube.com]
- 11. go.drugbank.com [go.drugbank.com]
- 12. CD28-dependent Rac1 activation is the molecular target of azathioprine in primary human CD4+ T lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. JCI - CD28-dependent Rac1 activation is the molecular target of azathioprine in primary human CD4+ T lymphocytes [jci.org]
The Dawn of a New Era in Immunosuppressive Therapy: Early Research and Discovery of Labeled Azathioprine
An In-depth Technical Guide on the Foundational Studies of Isotope-Labeled Azathioprine for Researchers, Scientists, and Drug Development Professionals.
Introduction
Azathioprine, a cornerstone in immunosuppressive therapy for autoimmune diseases and organ transplantation, was first synthesized in 1957 by George Hitchings and Gertrude Elion.[1][2] This pioneering work was part of a rational drug design approach that targeted nucleic acid metabolism.[3][4] Azathioprine was developed as a prodrug of 6-mercaptopurine (6-MP), designed to protect it from rapid metabolic degradation and thereby enhance its therapeutic efficacy.[5] To understand the absorption, distribution, metabolism, and excretion (ADME) of this novel compound, early researchers turned to the then-nascent field of isotope labeling. The initial investigations predominantly utilized radioisotopes, such as ³⁵S and ¹⁴C, to trace the metabolic fate of azathioprine and its active moieties. These early studies laid the groundwork for decades of research into the pharmacokinetics and pharmacodynamics of thiopurine drugs. This technical guide delves into the early research and discovery of labeled azathioprine, providing a detailed overview of the experimental protocols, quantitative data, and the metabolic pathways that were first elucidated through these innovative techniques.
Early Metabolic Studies with Radiolabeled Azathioprine
The initial exploration into the metabolic journey of azathioprine within a biological system was made possible through the synthesis of radiolabeled versions of the drug. These early studies were pivotal in understanding how the body processes this crucial immunosuppressant.
Key Findings from Early Investigations
Following the oral administration of ³⁵S-azathioprine to human subjects, it was observed that approximately 50% of the radioactivity was excreted in the urine within 24 hours, with 12% being found in the feces as unabsorbed material. When ¹⁴C-azathioprine , labeled on the imidazole ring, was administered, about 30% of the radioactivity was found to be bound to serum proteins. These findings provided the first quantitative insights into the bioavailability and excretion routes of the drug.
In vivo, azathioprine is cleaved to release 6-mercaptopurine. The drug is catabolized into at least 11 different metabolites, with the primary metabolite found in urine being 6-thiouric acid. Other identified metabolites included 8-hydroxyazathioprine and inorganic sulfate, indicating a complex biotransformation pathway.
A significant study in dogs using ¹⁴C-azathioprine (labeled in the imidazole ring) further elucidated the metabolic fate. After oral administration, there was a rapid uptake of radioactivity into blood cells, which then redistributed to the plasma.[6] The total urinary excretion of ¹⁴C was 41.6% over 32 hours.[6] This study identified several metabolites in the urine, including unmetabolized azathioprine and various derivatives of the methylnitroimidazole moiety.[6]
These early radiolabeling studies were fundamental in establishing the metabolic pathways of azathioprine and confirming its role as a prodrug for 6-mercaptopurine.
Quantitative Data from Early Metabolic Studies
The following tables summarize the quantitative data extracted from early metabolic studies of radiolabeled azathioprine.
| Parameter | Value | Species | Isotope | Reference |
| Urinary Excretion (24h) | 50% | Human | ³⁵S | |
| Fecal Excretion (unabsorbed) | 12% | Human | ³⁵S | |
| Serum Protein Binding | ~30% | Human | ¹⁴C | |
| Total Urinary Excretion (32h) | 41.6% | Dog | ¹⁴C | [6] |
Table 1: Pharmacokinetic Parameters from Early Radiolabeled Azathioprine Studies
| Metabolite | Presence Confirmed | Species | Isotope | Reference |
| 6-Thiouric Acid | Major urinary metabolite | Human | ³⁵S / ¹⁴C | |
| 8-Hydroxyazathioprine | Identified | Human | ³⁵S / ¹⁴C | |
| Inorganic Sulfate | Identified | Human | ³⁵S / ¹⁴C | |
| Unmetabolized Azathioprine | Identified in urine | Dog | ¹⁴C | [6] |
| 1-methyl-4-nitro-5-thioimidazole | Identified in urine | Dog | ¹⁴C | [6] |
Table 2: Identified Metabolites in Early Radiolabeled Azathioprine Studies
Azathioprine Metabolic and Signaling Pathway
Azathioprine exerts its immunosuppressive effects through a complex metabolic pathway that ultimately leads to the inhibition of lymphocyte proliferation. The diagram below illustrates the key steps in this pathway, from the conversion of azathioprine to 6-mercaptopurine to the incorporation of its active metabolites into DNA and the modulation of T-cell signaling.
Figure 1: Azathioprine Metabolic and Signaling Pathway
Experimental Protocols
Representative Protocol for the Synthesis of ³⁵S-labeled 6-Mercaptopurine
This protocol is a hypothetical reconstruction based on the chemical principles of the time.
-
Preparation of ³⁵S-Thiourea: A solution of sodium hydrosulfide (NaSH) would be prepared with H₂³⁵S gas, generated from the reaction of a strong acid with a sulfide salt containing ³⁵S. This would then be reacted with cyanamide to produce ³⁵S-thiourea.
-
Synthesis of 4-amino-5-cyano-2-³⁵S-thiopyrimidine: The labeled thiourea would be condensed with a suitable three-carbon precursor, such as malononitrile, in the presence of a base like sodium ethoxide to form the pyrimidine ring.
-
Cyclization to form ³⁵S-6-mercaptopurine: The resulting thiopyrimidine would then be treated with a formylating agent, such as formic acid or a derivative, to close the imidazole ring, yielding ³⁵S-6-mercaptopurine.
-
Purification: The product would be purified by recrystallization and its purity and specific activity determined by techniques such as paper chromatography followed by radioassay.
Experimental Workflow for Synthesis and Metabolic Analysis
The following diagram illustrates a plausible workflow for the synthesis of radiolabeled azathioprine and its subsequent use in metabolic studies during the early research period.
Figure 2: Experimental Workflow for Early Labeled Azathioprine Studies
Analysis of Metabolites
In the early studies, the separation and identification of metabolites were significant challenges. Techniques employed included:
-
Paper Chromatography and Thin-Layer Chromatography (TLC): These were the primary methods for separating metabolites. The biological samples (e.g., urine extracts) were spotted on paper or TLC plates and developed with a solvent system. The separated radioactive spots were then detected by autoradiography or by scraping the spots and measuring the radioactivity with a scintillation counter.[7][8]
-
Ion-Exchange Chromatography: This technique was used to separate metabolites based on their charge.[6] Fractions were collected and the radioactivity in each fraction was measured to create a chromatogram.
-
UV Spectrophotometry: The separated metabolites could be further characterized by their UV absorption spectra, which provided clues to their chemical structure.[6]
The Transition to Stable Isotope Labeling
While the foundational research on azathioprine metabolism was conducted using radioisotopes, the advent of more sensitive analytical techniques, particularly mass spectrometry (MS), in the latter half of the 20th century, paved the way for the use of stable isotopes (e.g., deuterium, ¹³C, ¹⁵N). Stable isotopes offer the significant advantage of being non-radioactive, making them safer for use in human studies. Furthermore, mass spectrometry allows for the precise determination of the location and extent of isotopic labeling, providing more detailed information about metabolic pathways.
Modern studies of azathioprine metabolism now routinely employ stable isotope-labeled internal standards for accurate quantification of metabolites by liquid chromatography-mass spectrometry (LC-MS). This evolution in analytical methodology, built upon the pioneering work with radiolabeled compounds, has enabled a much deeper and more precise understanding of azathioprine's pharmacology.
Conclusion
The early research and discovery of labeled azathioprine, driven by the ingenuity of scientists like Elion and Hitchings, were instrumental in unraveling the complex metabolic fate of this vital immunosuppressive drug. The use of radiolabeled compounds, primarily ³⁵S- and ¹⁴C-azathioprine, provided the first quantitative data on its absorption, metabolism, and excretion. These foundational studies not only established the role of azathioprine as a prodrug for 6-mercaptopurine but also identified key metabolites and pathways. While the techniques have evolved from radiolabeling and paper chromatography to stable isotopes and high-resolution mass spectrometry, the fundamental knowledge gained from these early investigations continues to underpin our current understanding and clinical use of azathioprine. This guide serves as a testament to the enduring impact of this early research on the fields of pharmacology and drug development.
References
- 1. Relationship between red blood cell thiopurine methyltransferase activity and myelotoxicity in dogs receiving azathioprine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Azathioprine - Wikipedia [en.wikipedia.org]
- 3. Azathioprine for Dogs - Wedgewood Pharmacy [wedgewood.com]
- 4. George Hitchings and Gertrude Elion | Science History Institute [sciencehistory.org]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. The metabolic disposition of 14C-azathioprine in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. longdom.org [longdom.org]
Commercial suppliers and availability of Azathioprine-13C4
For researchers, scientists, and drug development professionals, this in-depth guide provides a comprehensive overview of the commercial availability of Azathioprine-13C4, its applications in experimental settings, and detailed methodologies for its use.
Azathioprine, an immunosuppressive drug, is widely used in organ transplantation and for the treatment of autoimmune diseases. Its therapeutic efficacy is often monitored by measuring the concentration of its metabolites in biological matrices. The use of a stable isotope-labeled internal standard, such as this compound, is crucial for accurate quantification in mass spectrometry-based assays. This guide details the commercial suppliers of this compound, its use in experimental protocols, and the metabolic pathway of its parent compound.
Commercial Suppliers and Availability
A critical aspect for researchers is the accessibility of high-quality reagents. This compound is available from several commercial suppliers, each offering various purities, quantities, and accompanying documentation. The following table summarizes the available information from prominent suppliers to aid in the selection of the most suitable product for specific research needs.
| Supplier | Catalog Number | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Available Quantities |
| MedChemExpress | HY-B0256S1 | 1346600-71-2 | C₅¹³C₄H₇N₇O₂S | 281.23 | >98% | 1mg, 5mg, 10mg |
| Syn Pharmatech Inc. | A86510 | 1346600-71-2 | C₅¹³C₄H₇N₇O₂S | 281.23 | 99% | 0.5mg |
| Santa Cruz Biotechnology | sc-218497 | 1346600-71-2 | C₅¹³C₄H₇N₇O₂S | 281.23 | Not specified | Not specified |
| LGC Standards (distributor for Toronto Research Chemicals) | TRC-A803352-0.5MG | 1346600-71-2 | Not specified | Not specified | >95% (HPLC) | 0.5mg |
| Pharmaffiliates | PA STI 009480 | 1346600-71-2 | C₅¹³C₄H₇N₇O₂S | 281.23 | Not specified | Inquire for details |
Experimental Protocol: Therapeutic Drug Monitoring of Azathioprine using LC-MS/MS with this compound Internal Standard
The following protocol is a synthesized methodology based on established practices for the quantitative analysis of azathioprine and its metabolites in whole blood, utilizing this compound as an internal standard to ensure accuracy and precision.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of whole blood sample, add 20 µL of this compound internal standard solution (concentration to be optimized based on instrument sensitivity).
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase starting condition.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions
-
Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size) is suitable for separation.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution:
-
0-1 min: 5% B
-
1-5 min: 5-95% B
-
5-6 min: 95% B
-
6-6.1 min: 95-5% B
-
6.1-8 min: 5% B
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Azathioprine: Precursor ion (m/z) 278.1 → Product ion (m/z) 152.1
-
This compound: Precursor ion (m/z) 282.1 → Product ion (m/z) 156.1
-
-
Data Analysis: The concentration of azathioprine in the samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a standard curve prepared with known concentrations of unlabeled azathioprine and a constant concentration of this compound.
Visualizing Key Processes
To better understand the context of this compound's application, the following diagrams illustrate the metabolic pathway of azathioprine and a typical experimental workflow for its analysis.
Metabolic pathway of Azathioprine.
Unlocking New Research Avenues: A Technical Guide to the Off-Label Applications of Azathioprine-13C4
For Immediate Release
This whitepaper provides a comprehensive technical overview of the potential off-label research applications of Azathioprine-13C4, a stable isotope-labeled version of the immunosuppressive drug azathioprine. This document is intended for researchers, scientists, and drug development professionals interested in exploring novel therapeutic mechanisms and metabolic pathways in a range of autoimmune and inflammatory disorders. By leveraging the power of stable isotope tracing, this compound offers a unique tool to elucidate the intricate in vivo fate and pharmacodynamics of azathioprine, paving the way for more targeted and effective therapies.
Introduction: The Evolving Landscape of Azathioprine Research
Azathioprine, a prodrug of 6-mercaptopurine (6-MP), has been a cornerstone of immunosuppressive therapy for decades. Its primary mechanism of action involves the inhibition of purine synthesis, which preferentially affects rapidly proliferating cells such as T and B lymphocytes.[1] While clinically approved for use in organ transplantation and rheumatoid arthritis, its off-label use in a variety of autoimmune conditions is widespread. The advent of this compound provides researchers with a powerful tool to dissect its metabolic pathways and pinpoint its molecular targets with unprecedented precision. This guide will delve into the potential research applications of this compound in multiple sclerosis, myasthenia gravis, and various dermatological conditions, for which azathioprine is used off-label.
Core Mechanism of Action: Beyond Purine Synthesis Inhibition
Azathioprine is metabolized to 6-MP, which is then converted to its active metabolites, the 6-thioguanine nucleotides (6-TGNs).[1] These metabolites are incorporated into DNA and RNA, leading to cytotoxicity in rapidly dividing cells. However, recent research has unveiled a more nuanced mechanism involving the modulation of key signaling pathways. A pivotal discovery has been the role of the 6-TGN metabolite, 6-thioguanine triphosphate (6-Thio-GTP), in inducing T-cell apoptosis. This process is mediated by the specific blockade of the small GTPase, Rac1.[2] By binding to Rac1, 6-Thio-GTP prevents its activation, which in turn suppresses downstream signaling cascades involving MEK, NF-κB, and Bcl-xL, ultimately leading to a mitochondrial-dependent apoptotic pathway.[2]
The use of this compound can provide a dynamic view of this process. By tracing the 13C label, researchers can quantify the flux of azathioprine through its various metabolic pathways and determine the extent of 6-TGN incorporation into the DNA of specific immune cell populations. This can help in understanding inter-individual variability in drug response and toxicity, which is often linked to genetic polymorphisms in enzymes like thiopurine S-methyltransferase (TPMT).[1]
Potential Off-Label Research Applications of this compound
While the direct use of this compound in off-label disease models is not yet extensively documented in published literature, its potential as a research tool is immense. The following sections outline potential research applications in key off-label indications.
Multiple Sclerosis (MS)
Azathioprine has been used as a disease-modifying therapy in MS for many years, although its use has declined with the advent of newer agents.[3][4] Research suggests it may reduce relapse rates and slow disability progression.[3]
Potential Research Applications of this compound in MS:
-
Tracing Metabolic Fate in CNS: Investigate the penetration of azathioprine metabolites into the central nervous system and their impact on resident immune cells, such as microglia and infiltrating lymphocytes.
-
Target Engagement Studies: Quantify the incorporation of 13C-labeled 6-TGNs into the DNA of specific T-cell subsets implicated in MS pathogenesis.
-
Pharmacodynamic Biomarker Discovery: Use stable isotope tracing to identify novel biomarkers of drug efficacy and toxicity in preclinical models of experimental autoimmune encephalomyelitis (EAE).
Myasthenia Gravis (MG)
Azathioprine is a well-established steroid-sparing agent in the long-term management of myasthenia gravis, an autoimmune disorder characterized by antibodies against the acetylcholine receptor.[5]
Potential Research Applications of this compound in MG:
-
Impact on B-cell Pathophysiology: Trace the metabolic effects of azathioprine on antibody-producing B-cells and plasma cells in experimental autoimmune myasthenia gravis (EAMG) models.
-
Mechanism of Steroid-Sparing Effect: Elucidate the synergistic mechanisms between azathioprine and corticosteroids at a metabolic level.
-
Long-term Efficacy and Safety: Use long-term tracing studies in animal models to understand the cumulative effects and potential for long-term side effects.
Autoimmune Dermatological Conditions
Azathioprine is used off-label for a variety of inflammatory and autoimmune skin conditions, including pemphigus, bullous pemphigoid, atopic dermatitis, and cutaneous lupus.[6][7]
Potential Research Applications of this compound in Dermatology:
-
Skin-Specific Metabolism: Investigate the metabolism of azathioprine within skin cells and its effect on local immune responses.
-
Mechanism in Specific Dermatoses: Use in vitro models of skin diseases with this compound to understand its precise mechanism of action on keratinocytes, fibroblasts, and resident immune cells.
-
Photosensitivity and Carcinogenesis: Trace the formation of 13C-labeled DNA adducts in skin cells upon UVA exposure to better understand the mechanisms of azathioprine-induced photosensitivity and the increased risk of skin cancer.[8]
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies on azathioprine in relevant contexts.
Table 1: Preclinical Data for Azathioprine
| Parameter | Model System | Value | Reference |
| IC50 (Azathioprine) | Human Peripheral Blood Mononuclear Cells (PBMCs) | 230.4 +/- 231.3 nM | [9] |
| IC50 (6-Mercaptopurine) | Human Peripheral Blood Mononuclear Cells (PBMCs) | 149.5 +/- 124.9 nM | [9] |
| Suppression of EAMG | Rabbits immunized with acetylcholine receptor | Effective in preventing disease onset | [10][11] |
Table 2: Clinical Data for Off-Label Use of Azathioprine
| Indication | Dosage | Key Efficacy/Outcome Measure | Reference |
| Multiple Sclerosis | 2.0-3.0 mg/kg/day | Reduction in relapse frequency | [3] |
| Myasthenia Gravis | Varies | Improvement in muscle strength, steroid-sparing effect | [5] |
| Bullous Pemphigoid | Varies | 44% of patients achieve remission at 4-year follow-up | [6] |
| Intractable Pruritus | Mean starting dose: 137.5 mg/day | Reduction in pruritus scale from 9 to 1 or 2 | [6] |
Experimental Protocols
While specific protocols for this compound are not widely published for these off-label applications, the following methodologies can be adapted for its use.
In Vitro T-Cell Apoptosis Assay
Objective: To quantify the induction of apoptosis in activated T-cells by this compound.
Methodology:
-
Isolate primary human CD4+ T-cells from peripheral blood.
-
Stimulate T-cells with anti-CD3 and anti-CD28 antibodies in the presence of IL-2.
-
Culture the stimulated T-cells with varying concentrations of this compound for 5 days.
-
Assess apoptosis by flow cytometry using Annexin V and Propidium Iodide staining.[2]
-
For metabolic tracing, lyse a subset of cells, extract DNA, and analyze for the incorporation of 13C-labeled 6-thioguanine using mass spectrometry.
Experimental Autoimmune Myasthenia Gravis (EAMG) Model
Objective: To evaluate the in vivo efficacy and metabolic fate of this compound in a preclinical model of myasthenia gravis.
Methodology:
-
Induce EAMG in rabbits by immunization with purified acetylcholine receptor.[10]
-
Treat a cohort of EAMG rabbits with a daily oral dose of this compound.
-
Monitor clinical signs of muscle weakness.
-
At various time points, collect blood and tissue samples (e.g., spleen, lymph nodes, muscle).
-
Analyze plasma for levels of this compound and its metabolites using LC-MS/MS.
-
Isolate immune cells from tissues and analyze for 13C enrichment in DNA to determine target cell engagement.
Visualizing the Mechanism: Signaling Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate key concepts related to this compound research.
References
- 1. Azathioprine - Wikipedia [en.wikipedia.org]
- 2. CD28-dependent Rac1 activation is the molecular target of azathioprine in primary human CD4+ T lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Azathioprine for multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Azathioprine in multiple sclerosis: the cons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jbclinpharm.org [jbclinpharm.org]
- 6. Azathioprine: its uses in dermatology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Study links widely-used drug azathioprine to skin cancers - Queen Mary University of London [qmul.ac.uk]
- 9. Comparison of suppressive potency between azathioprine and 6-mercaptopurine against mitogen-induced blastogenesis of human peripheral blood mononuclear cells in-vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Immunosuppression of experimental autoimmune myasthenia gravis by hydrocortisone and azathioprine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
Methodological & Application
Application Note: High-Throughput Analysis of Azathioprine in Human Plasma Using Azathioprine-¹³C₄ as an Internal Standard by LC-MS/MS
Application Note: Quantification of Azathioprine in Human Plasma using a Stable Isotope-Labeled Internal Standard by LC-MS/MS
Abstract
This application note details a robust and sensitive method for the quantification of azathioprine in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocol employs Azathioprine-13C4 as a stable isotope-labeled internal standard to ensure high accuracy and precision. The methodology involves a straightforward solid-phase extraction (SPE) for sample cleanup, followed by chromatographic separation on a C18 reversed-phase column. Detection is achieved using a tandem mass spectrometer in the multiple reaction monitoring (MRM) mode with positive electrospray ionization. This method is suitable for therapeutic drug monitoring, pharmacokinetic studies, and other clinical research applications requiring reliable measurement of azathioprine concentrations.
Introduction
Azathioprine is an immunosuppressive drug widely used in organ transplantation and to treat autoimmune diseases. It is a prodrug that is converted in vivo to its active metabolite, 6-mercaptopurine (6-MP). Monitoring the plasma concentration of azathioprine is crucial for optimizing therapeutic efficacy while minimizing dose-related toxicity. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative bioanalysis as it compensates for variability in sample preparation and matrix effects. This document provides a detailed protocol for the accurate quantification of azathioprine in human plasma.
Experimental
Materials and Reagents
-
Azathioprine standard
-
HPLC-grade methanol
-
HPLC-grade acetonitrile
-
Formic acid
-
Ammonium acetate
-
Ultrapure water
-
Human plasma (blank)
-
Solid-Phase Extraction (SPE) cartridges
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer with an electrospray ionization (ESI) source
-
Analytical balance
-
Centrifuge
-
Vortex mixer
-
Positive pressure manifold for SPE
Chromatographic Conditions
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm)[3] |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.4 mL/min[3] |
| Gradient | As needed to achieve separation (example: start at 5% B, ramp to 95% B, then re-equilibrate)[4] |
| Injection Volume | 10 µL |
| Column Temperature | 40 °C |
| Run Time | Approximately 3-5 minutes |
Mass Spectrometric Conditions
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive[3] |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Azathioprine: To be determined by direct infusionthis compound: To be determined by direct infusion |
| Ion Source Temp. | 500 °C |
| Ion Spray Voltage | 5500 V |
| Curtain Gas | 30 psi |
| Collision Gas | Medium |
Note: Specific MRM transitions and collision energies should be optimized for the instrument in use.
Protocols
1. Preparation of Standard and Quality Control (QC) Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve azathioprine and this compound in methanol to prepare individual primary stock solutions.
-
Working Standard Solutions: Prepare serial dilutions of the azathioprine primary stock solution in a 50:50 methanol:water mixture to create working standards for the calibration curve.
-
Internal Standard Working Solution: Dilute the this compound primary stock solution in 50:50 methanol:water to a final concentration of 100 ng/mL.
-
Calibration Standards and QC Samples: Spike blank human plasma with the appropriate working standard solutions to prepare a series of calibration standards (e.g., 1-1000 ng/mL) and at least three levels of QC samples (low, medium, and high).
2. Sample Preparation (Solid-Phase Extraction)
-
Conditioning: Condition the SPE cartridges with 1 mL of methanol followed by 1 mL of ultrapure water.
-
Sample Loading: To 200 µL of plasma sample, calibration standard, or QC, add 20 µL of the internal standard working solution and vortex briefly. Load the entire mixture onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
-
Elution: Elute the analyte and internal standard with 1 mL of methanol into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C. Reconstitute the residue in 100 µL of the initial mobile phase composition (e.g., 95% Mobile Phase A, 5% Mobile Phase B). Vortex to ensure complete dissolution.
-
Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Data Analysis
The concentration of azathioprine in the plasma samples is determined by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their corresponding nominal concentrations using a weighted (e.g., 1/x²) linear regression. The concentrations of azathioprine in the QC and unknown samples are then interpolated from this curve.
Quantitative Data Summary
| Parameter | Result | Reference |
| Linearity Range | 2 - 200 ng/mL | [5][6] |
| Lower Limit of Quantification (LLOQ) | 2 ng/mL | [5] |
| Intra-day Precision (%RSD) | < 15% | [6] |
| Inter-day Precision (%RSD) | < 15% | [6] |
| Accuracy (% Recovery) | 85-115% | [6] |
| Extraction Recovery | > 85% | [7] |
Experimental Workflow Diagram
Caption: Workflow for Azathioprine Quantification.
Conclusion
The described LC-MS/MS method provides a reliable and sensitive approach for the quantification of azathioprine in human plasma. The use of a stable isotope-labeled internal standard, this compound, ensures the accuracy and reproducibility of the results. This protocol is well-suited for clinical and research settings where precise measurement of azathioprine is required.
References
- 1. immunomart.org [immunomart.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Highly sensitive and rapid determination of azathioprine metabolites in whole blood lysate by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and validation of a novel HPLC-UV method for simultaneous determination of azathioprine metabolites in human red blood cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Simultaneous determination of azathioprine and 6-mercaptopurine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Note: Therapeutic Drug Monitoring of Azathioprine Metabolites Using Stable Isotope-Labeled Internal Standards by LC-MS/MS
Abstract
Azathioprine is an immunosuppressive prodrug widely used in the treatment of autoimmune diseases and to prevent organ transplant rejection.[1] Therapeutic efficacy and toxicity are highly variable among patients, necessitating therapeutic drug monitoring (TDM) to individualize dosing.[2][3] This application note provides a detailed protocol for the quantitative analysis of azathioprine's key metabolites, 6-thioguanine nucleotides (6-TGN) and 6-methylmercaptopurine (6-MMP), in whole blood using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The use of a stable isotope-labeled internal standard, such as Azathioprine-¹³C₄ or analogous labeled metabolites, is critical for accuracy and precision by compensating for matrix effects and variability during sample preparation.[2] This method is intended for researchers, scientists, and drug development professionals to optimize thiopurine therapy.
Introduction
Azathioprine (AZA) is a prodrug that is converted non-enzymatically to 6-mercaptopurine (6-MP) in the body.[1][4] The metabolism of 6-MP follows three main competing pathways, as illustrated in the diagram below. The efficacy of azathioprine is attributed to the intracellular accumulation of the active metabolites, 6-thioguanine nucleotides (6-TGNs).[5] Conversely, the accumulation of 6-methylmercaptopurine (6-MMP) metabolites is associated with an increased risk of hepatotoxicity.[6]
Monitoring the levels of 6-TGN and 6-MMP allows for the optimization of azathioprine dosage to maximize therapeutic efficacy while minimizing adverse effects.[7] The established therapeutic range for 6-TGN in inflammatory bowel disease is typically between 235 and 450 pmol/8x10⁸ red blood cells (RBCs), while 6-MMP levels should generally remain below 5700 pmol/8x10⁸ RBCs to avoid hepatotoxicity.[6][8]
LC-MS/MS offers high sensitivity and specificity for the quantification of these metabolites.[9] The incorporation of a stable isotope-labeled internal standard (SIL-IS) like Azathioprine-¹³C₄ is the gold standard for quantitative bioanalysis.[10] The SIL-IS mimics the analyte's chemical and physical properties, ensuring that any variations during sample extraction, processing, and ionization are accounted for, thus providing highly reliable and reproducible results.[2][11]
Azathioprine Metabolic Pathway
The metabolism of azathioprine is complex, involving competing enzymatic pathways that determine the balance between therapeutic and potentially toxic metabolites.
References
- 1. Azathioprine - Wikipedia [en.wikipedia.org]
- 2. Improved method for therapeutic drug monitoring of 6-thioguanine nucleotides and 6-methylmercaptopurine in whole-blood by LC/MSMS using isotope-labeled internal standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A Physician’s Guide to Azathioprine Metabolite Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bcpathology.org.uk [bcpathology.org.uk]
- 7. LC–MS/MS Method for Measurement of Thiopurine Nucleotides (TN) in Erythrocytes and Association of TN Concentrations With TPMT Enzyme Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thiopurine Metabolites by LC-MS/MS | HNL Lab Medicine [hnl.com]
- 9. Development and validation of LC-MS/MS assay for the simultaneous determination of methotrexate, 6-mercaptopurine and its active metabolite 6-thioguanine in plasma of children with acute lymphoblastic leukemia: Correlation with genetic polymorphism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Validation of an LC-MS/MS method to determine five immunosuppressants with deuterated internal standards including MPA - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Optimized Sample Preparation for the Quantification of Azathioprine in Human Plasma Using a Stable Isotope-Labeled Internal Standard
Audience: Researchers, scientists, and drug development professionals involved in therapeutic drug monitoring and pharmacokinetic studies of azathioprine.
Introduction
Azathioprine is an immunosuppressive prodrug widely used in organ transplantation and for the treatment of autoimmune diseases.[1] It is a purine antagonist that, after administration, is converted in vivo to its active metabolite, 6-mercaptopurine (6-MP).[2][3] The therapeutic efficacy and toxicity of azathioprine are closely related to the plasma concentrations of its metabolites. Therefore, therapeutic drug monitoring (TDM) is crucial for optimizing dosage regimens, ensuring efficacy, and minimizing adverse effects.[4]
The accurate quantification of azathioprine in complex biological matrices like plasma requires robust and reliable analytical methods, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5] A critical component of a reliable LC-MS/MS assay is the use of a stable isotope-labeled internal standard (SIL-IS), such as Azathioprine-13C4. The SIL-IS mimics the analyte's behavior during sample preparation and ionization, correcting for matrix effects and variability, thus leading to higher precision and accuracy.
This application note provides detailed protocols for three common sample preparation techniques—Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE)—for the analysis of azathioprine in human plasma, incorporating this compound as the internal standard.
Metabolic Pathway of Azathioprine
Azathioprine is a prodrug that is non-enzymatically converted to 6-mercaptopurine (6-MP) by reacting with glutathione.[6] 6-MP is then metabolized through three competing enzymatic pathways:
-
Xanthine Oxidase (XO) catabolizes 6-MP to the inactive metabolite 6-thiouric acid.
-
Thiopurine S-methyltransferase (TPMT) methylates 6-MP to form 6-methylmercaptopurine (6-MMP), which is less active.[7][8]
-
Hypoxanthine-guanine phosphoribosyltransferase (HPRT) converts 6-MP into 6-thioinosine monophosphate (TIMP). TIMP is subsequently converted to 6-thioguanine nucleotides (6-TGNs), the primary active metabolites responsible for the drug's immunosuppressive and cytotoxic effects.[3][8]
Caption: Metabolic conversion of azathioprine to its active and inactive metabolites.
Experimental Workflow for Plasma Sample Preparation
The general workflow for preparing plasma samples for LC-MS/MS analysis involves several key steps. The choice of extraction technique (PPT, LLE, or SPE) is a critical decision point that depends on the required level of sample cleanup, desired sensitivity, and throughput needs.
Caption: General workflow for plasma sample preparation and analysis.
Experimental Protocols
Note: Prior to extraction, thaw frozen plasma samples at room temperature and vortex to ensure homogeneity.[9]
Protein Precipitation (PPT)
PPT is a rapid and straightforward method for removing the bulk of proteins from plasma. It is highly amenable to high-throughput automation.[10]
Protocol:
-
Pipette 100 µL of plasma into a clean microcentrifuge tube.
-
Add 50 µL of the internal standard working solution (this compound in a suitable solvent like methanol).[9]
-
Add 300 µL of ice-cold acetonitrile to precipitate the proteins (a 3:1 ratio of solvent to plasma is common).[11]
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein denaturation.
-
Centrifuge the samples at 14,000 rpm for 5 minutes to pellet the precipitated proteins.[9]
-
Carefully transfer the supernatant to a new tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex briefly, and inject a small volume (e.g., 2-20 µL) into the LC-MS/MS system.[5]
Liquid-Liquid Extraction (LLE)
LLE provides a cleaner sample extract than PPT by partitioning the analyte of interest into an immiscible organic solvent, leaving behind many endogenous interferences.
Protocol:
-
Pipette 200 µL of plasma into a glass test tube.
-
Add 50 µL of the internal standard working solution (this compound).
-
Add 1 mL of an appropriate organic solvent (e.g., a mixture of ethyl acetate and hexane (9:1, v/v) or diisopropyl ether).[12]
-
Vortex the mixture for 2 minutes to facilitate extraction.
-
Centrifuge at 4,000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase.
-
Vortex, and inject an aliquot into the LC-MS/MS system.
Solid-Phase Extraction (SPE)
SPE offers the most thorough sample cleanup, resulting in high purity extracts and reduced matrix effects. This method is ideal for assays requiring the lowest limits of quantification.[13]
Protocol:
-
Select an appropriate SPE cartridge (e.g., Oasis MCX or a C18 cartridge).[5][14]
-
Conditioning: Pass 1 mL of methanol through the cartridge, followed by 1 mL of water. Do not allow the sorbent bed to dry.
-
Loading: Mix 300 µL of plasma with 50 µL of the internal standard (this compound) and 300 µL of 4% phosphoric acid. Load the entire mixture onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1 M hydrochloric acid, followed by 1 mL of methanol to remove polar impurities and phospholipids.
-
Elution: Elute the azathioprine and the internal standard with 1 mL of a 5% ammonium hydroxide in methanol solution.
-
Evaporation: Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex, and inject an aliquot for LC-MS/MS analysis.
Quantitative Data Summary
The choice of sample preparation can significantly impact the performance of the analytical method. The following table summarizes typical performance characteristics for azathioprine assays using different extraction techniques, based on published literature.
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) | Reference(s) |
| Linearity Range | 2.05–204.5 ng/mL | 10–1000 ng/mL | 0.15–49.5 ng/mL | [15][16] |
| LLOQ | 2.05 ng/mL | 3 ng/mL | 0.15 ng/mL | [15][16] |
| Recovery (%) | >80% | 85–96% | 99.36% | [5][10][16] |
| Matrix Effect | Can be significant | Moderate | Minimal | [15] |
| Throughput | High | Medium | Low to Medium | - |
| Cost per Sample | Low | Low to Medium | High | - |
LLOQ: Lower Limit of Quantification
Conclusion
The selection of an appropriate sample preparation technique is fundamental to developing a robust and reliable method for the quantification of azathioprine in plasma.
-
Protein Precipitation is a fast and cost-effective method suitable for routine analysis where high sensitivity is not the primary concern.
-
Liquid-Liquid Extraction offers a better balance between sample cleanliness and throughput.
-
Solid-Phase Extraction provides the cleanest extracts, minimizes matrix effects, and achieves the highest sensitivity, making it the preferred method for demanding applications such as pharmacokinetic studies with low dosage levels.
The use of this compound as a stable isotope-labeled internal standard is strongly recommended for all techniques to ensure the highest degree of accuracy and precision by compensating for analyte loss and matrix-induced signal suppression or enhancement.
References
- 1. Analysis of Azathioprine Metabolites in Autoimmune Hepatitis Patient Blood-Method Development and Validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SMPDB [smpdb.ca]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Azathioprine - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. A Physician’s Guide to Azathioprine Metabolite Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. a protein precipitation extraction method [protocols.io]
- 10. researchgate.net [researchgate.net]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Expedient liquid chromatographic analysis of azathioprine in plasma by use of silica solid phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for High-Throughput Screening Assays Utilizing Azathioprine-13C4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azathioprine is an immunosuppressive prodrug used in the treatment of autoimmune diseases and to prevent organ transplant rejection. Its therapeutic efficacy and toxicity are largely dependent on its complex metabolic pathway, in which the enzyme thiopurine S-methyltransferase (TPMT) plays a critical role. Genetic polymorphisms in the TPMT gene can lead to variations in enzyme activity, affecting patient response and risk of adverse effects. Therefore, identifying compounds that modulate TPMT activity is of significant interest in drug development and personalized medicine.
Azathioprine-13C4 is a stable isotope-labeled version of azathioprine. In high-throughput screening (HTS), its primary application is not as a therapeutic agent itself, but as a tool for the accurate quantification of enzyme activity and for use as an internal standard in mass spectrometry-based assays. This document provides detailed application notes and protocols for HTS assays designed to identify modulators of TPMT activity, utilizing this compound for a highly specific and quantitative secondary screen.
Signaling Pathway: Azathioprine Metabolism
Azathioprine is a prodrug that is converted non-enzymatically to 6-mercaptopurine (6-MP).[1][2] 6-MP is then metabolized via three competing pathways. One of the key enzymes in this pathway is Thiopurine S-methyltransferase (TPMT), which methylates 6-MP to the inactive metabolite 6-methylmercaptopurine (6-MMP).[2] Another pathway involves xanthine oxidase, which converts 6-MP to the inactive 6-thiouric acid. The third, therapeutically important pathway, leads to the formation of 6-thioguanine nucleotides (TGNs), which are responsible for the drug's immunosuppressive effects.[3][4] Genetic variations in TPMT can lead to decreased enzyme activity, resulting in higher levels of TGNs and an increased risk of toxicity.
High-Throughput Screening Workflow
A tiered approach is recommended for screening for modulators of TPMT activity. A primary screen using a rapid and cost-effective fluorescence-based assay can identify initial hits. These hits are then confirmed and characterized in a more specific and quantitative secondary screen using an LC-MS/MS-based assay with this compound.
References
- 1. Fluorescence-based high-throughput assay for human 5-methylcytosine DNA methyltransferase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorescence-based high-throughput assay for human DNA (cytosine-5)-methyltransferase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. epigentek.com [epigentek.com]
- 4. academic.oup.com [academic.oup.com]
Troubleshooting & Optimization
Stability of Azathioprine-13C4 in whole blood and plasma samples
This technical support center provides guidance on the stability of Azathioprine-13C4 in whole blood and plasma samples for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound in whole blood at room temperature?
Azathioprine, the parent compound of this compound, is known to be unstable in whole blood at ambient temperatures. It is rapidly converted to its active metabolite, 6-mercaptopurine (6-MP), by cellular and non-cellular components in the blood.[1][2][3] This conversion is a pseudo-first-order reaction.[3] Therefore, it is critical to process whole blood samples containing this compound immediately after collection to prevent its degradation. One study showed that azathioprine is unstable in blood samples unless they are immediately cooled in ice water.[4]
Q2: How should whole blood samples containing this compound be handled and stored to ensure stability?
To ensure the stability of this compound in whole blood, samples should be collected in tubes containing an anticoagulant, preferably EDTA, and immediately placed on ice.[5] The plasma should be separated from the whole blood by centrifugation as soon as possible, ideally within 15 minutes of collection.[5] Once separated, the plasma should be frozen at -70°C or lower until analysis.[6]
Q3: Is this compound more stable in plasma than in whole blood?
Yes, Azathioprine is more stable in plasma than in whole blood. The rapid degradation in whole blood is primarily due to the conversion to 6-MP by red blood cells.[1][7] Once plasma is separated from the cellular components, the rate of degradation is significantly reduced. One study indicated that in separated plasma containing EDTA, the analyte was stable at 20°C for at least 4 hours.[5]
Q4: What are the main degradation products of this compound in blood?
The primary "degradation" product in the context of stability in a biological matrix is its principal metabolite, 6-mercaptopurine (6-MP).[1][2][3] Azathioprine is a prodrug designed to deliver 6-MP. This conversion is facilitated by glutathione and other sulfhydryl compounds.[2][7] Further metabolism of 6-MP leads to other compounds, including 6-thioguanine nucleotides (6-TGNs) and 6-methylmercaptopurine (6-MMP).[1][8]
Q5: Does the isotopic label in this compound affect its stability?
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or undetectable levels of this compound in whole blood samples. | Degradation of the analyte due to improper sample handling (e.g., delayed processing, storage at room temperature). | Process blood samples immediately upon collection. Keep samples on ice at all times before centrifugation. Separate plasma within 15 minutes. |
| High variability in this compound concentrations across replicate samples. | Inconsistent timing in sample processing leading to varying degrees of degradation. | Standardize the sample handling protocol, ensuring all samples are processed with the same timing and at the same temperature. |
| Unexpectedly high levels of 6-mercaptopurine-13C4. | This is the expected result of this compound conversion in whole blood. | If the goal is to measure the parent compound, sample processing must be rapid and at low temperatures to minimize conversion. If measuring the metabolite, allow for complete conversion or establish a standardized incubation time. |
| Poor recovery of this compound from plasma samples. | Analyte adsorption to collection tubes or degradation during freeze-thaw cycles. | Use low-protein binding tubes. Minimize the number of freeze-thaw cycles. A study showed that samples stored at -70±5°C were stable.[6] |
Experimental Protocols
Protocol 1: Whole Blood Collection and Plasma Separation
-
Collection: Collect whole blood into tubes containing EDTA as the anticoagulant.
-
Immediate Cooling: Immediately place the collected blood tubes in an ice-water bath.
-
Centrifugation: Within 15 minutes of collection, centrifuge the blood samples at 1,500 x g for 10 minutes at 4°C.
-
Plasma Aspiration: Carefully aspirate the supernatant (plasma) without disturbing the buffy coat or red blood cells.
-
Storage: Transfer the plasma to clearly labeled, low-protein binding cryovials and store immediately at -70°C or colder until analysis.
Protocol 2: Analytical Method for Azathioprine and Metabolites
A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is recommended for the simultaneous determination of Azathioprine and its metabolite 6-mercaptopurine in plasma.[6]
-
Sample Preparation: Perform a solid-phase extraction (SPE) to extract Azathioprine and 6-mercaptopurine from the plasma samples.[6]
-
Chromatographic Separation: Use a C18 or similar reversed-phase column for separation. A suitable mobile phase could consist of an acetonitrile and ammonium acetate buffer gradient.[6]
-
Mass Spectrometric Detection: Employ a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode for sensitive and specific detection of the analytes and their corresponding internal standards.[6]
Stability Data Summary
The following tables summarize the expected stability of Azathioprine based on available literature. This data should be considered as a guideline for this compound.
Table 1: Short-Term Stability of Azathioprine in Whole Blood and Plasma
| Matrix | Storage Temperature | Duration | Stability Notes | Reference |
| Whole Blood | Room Temperature (20-25°C) | Minutes | Unstable, rapid conversion to 6-MP. | [3][4] |
| Whole Blood | 37°C | ~29 min (half-life of conversion) | Demonstrates temperature-dependent conversion. | [3] |
| Whole Blood | 4°C (on ice) | < 1 hour | Conversion is slowed but not completely halted. Immediate processing is still recommended. | [4] |
| Plasma (EDTA) | 20°C | At least 4 hours | Stable after separation from blood cells. | [5] |
| Plasma (EDTA) | -70°C | Long-term | Considered stable for long-term storage. | [6] |
Visualizations
Caption: Recommended workflow for handling blood samples to ensure the stability of this compound.
Caption: Simplified metabolic pathway of this compound in the body.
References
- 1. mdpi.com [mdpi.com]
- 2. Azathioprine - Wikipedia [en.wikipedia.org]
- 3. Kinetics of azathioprine metabolism in fresh human blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of plasma azathioprine and 6-mercaptopurine in patients with rheumatoid arthritis treated with oral azathioprine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro stability of endogenous parathyroid hormone-related protein in blood and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Influence of the Photodegradation of Azathioprine on DNA and Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Physician’s Guide to Azathioprine Metabolite Testing - PMC [pmc.ncbi.nlm.nih.gov]
Addressing isotopic interference between azathioprine and Azathioprine-13C4
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering isotopic interference between azathioprine and its ¹³C₄-labeled internal standard during LC-MS/MS analysis.
Troubleshooting Guides
Issue: Inaccurate Quantification and Non-Linear Calibration Curves
Question: My calibration curve for azathioprine is non-linear, especially at higher concentrations, and my quality control samples are failing. What could be the cause?
Answer:
This is a common issue when analyzing azathioprine using Azathioprine-¹³C₄ as an internal standard. The problem often stems from isotopic interference, where the naturally occurring heavier isotopes of unlabeled azathioprine contribute to the signal of the ¹³C₄-labeled internal standard.
Underlying Cause: Isotopic Overlap
Azathioprine has a molecular formula of C₉H₇N₇O₂S. Due to the natural abundance of heavy isotopes (primarily ¹³C and ³⁴S), a small percentage of azathioprine molecules will have a mass that is four or more atomic mass units (amu) higher than the monoisotopic mass. This "M+4" peak of the unlabeled analyte can overlap with the signal of the Azathioprine-¹³C₄ internal standard, artificially inflating the internal standard's response and leading to inaccurate quantification. This effect is more pronounced at high concentrations of the analyte relative to a fixed concentration of the internal standard.[1][2]
Visualizing the Problem:
Caption: Isotopic distribution of azathioprine showing the M+4 peak interfering with the Azathioprine-¹³C₄ internal standard signal.
Troubleshooting Steps
1. Assess the Contribution of Isotopic Interference
-
Experiment: Prepare a high-concentration solution of unlabeled azathioprine (without any internal standard) and analyze it using your LC-MS/MS method. Monitor the mass transition for Azathioprine-¹³C₄.
-
Expected Outcome: If there is significant interference, you will observe a peak at the retention time of azathioprine in the internal standard's mass channel.
-
Quantitative Assessment: The response of this peak relative to the response of your actual internal standard in a zero-analyte sample (blank with internal standard) will give you an indication of the magnitude of the interference.
2. Methodological Solutions to Mitigate Interference
If interference is confirmed, consider the following solutions:
Option A: Chromatographic Separation
-
Principle: While azathioprine and its ¹³C₄-labeled counterpart are designed to co-elute, slight differences in their chromatographic behavior might be exploited if your chromatography is not optimized.
-
Action: Ensure your chromatographic method provides sharp, symmetrical peaks. While complete separation is unlikely and generally undesirable for an internal standard, optimizing peak shape can minimize the impact of any minor retention time differences.
Option B: Mathematical Correction Using a Non-Linear Calibration Curve
-
Principle: Instead of a standard linear regression (y = mx + c), a non-linear function can be used to model the relationship between the analyte/internal standard peak area ratio and the analyte concentration, thereby correcting for the isotopic interference.[1]
-
Action:
-
Experimentally determine the contribution of the unlabeled analyte to the internal standard signal.
-
Apply a quadratic or other appropriate non-linear regression model to your calibration data. Many modern chromatography data systems have options for non-linear calibration curves.
-
Option C: Selection of an Alternative Mass Transition for the Internal Standard
-
Principle: It may be possible to select a precursor-product ion transition for Azathioprine-¹³C₄ that is not subject to interference from unlabeled azathioprine.
-
Action:
-
Infuse a solution of high-concentration unlabeled azathioprine and acquire a full product ion spectrum.
-
Infuse a solution of Azathioprine-¹³C₄ and acquire its product ion spectrum.
-
Compare the spectra to find a unique and abundant product ion for Azathioprine-¹³C₄ that does not have a corresponding interfering peak from the unlabeled analyte.
-
Visualizing the Troubleshooting Workflow:
Caption: A logical workflow for troubleshooting isotopic interference in azathioprine analysis.
Frequently Asked Questions (FAQs)
Q1: What is isotopic interference in the context of azathioprine analysis?
A1: Isotopic interference occurs when the mass spectrometer detects the naturally occurring heavy isotopes of unlabeled azathioprine at the same mass-to-charge ratio (m/z) as the ¹³C₄-labeled internal standard. This leads to an artificially high signal for the internal standard and can cause underestimation of the analyte concentration.
Q2: Why is Azathioprine-¹³C₄ used as an internal standard if it's prone to this interference?
A2: Stable isotope-labeled internal standards are generally the "gold standard" for quantitative mass spectrometry because they have nearly identical chemical and physical properties to the analyte, meaning they behave very similarly during sample extraction, chromatography, and ionization.[1] This helps to correct for variability in the analytical process. The benefits of using a stable isotope-labeled internal standard often outweigh the manageable issue of isotopic interference.
Q3: At what concentration levels does this interference become a significant problem?
A3: The interference is most problematic when the concentration of unlabeled azathioprine is high relative to the concentration of the Azathioprine-¹³C₄ internal standard. This is because the M+4 isotopic peak of azathioprine, while a small fraction of the total azathioprine signal, can become significant in absolute terms at high analyte concentrations, rivaling the signal from the fixed, lower concentration of the internal standard.
Q4: Can I just use a different internal standard that is not isotopically labeled?
A4: While you can use a structural analog as an internal standard, it is not ideal. A structural analog will have different physicochemical properties, which may lead to variations in extraction efficiency, chromatographic retention, and ionization efficiency compared to azathioprine. A stable isotope-labeled internal standard is better at compensating for these matrix effects and other sources of variability.
Q5: How do I implement a mathematical correction for my data?
A5: The general steps are:
-
Determine the Correction Factor: Analyze a series of unlabeled azathioprine standards (without internal standard) and measure the response in the internal standard's MRM channel. The ratio of this response to the analyte's response gives you the isotopic contribution factor.
-
Apply the Correction: In your sample analysis, the true internal standard response can be calculated by subtracting the contribution from the unlabeled analyte (analyte response * correction factor) from the observed internal standard response.
-
Use Non-Linear Calibration: Alternatively, and often more simply, use a non-linear (e.g., quadratic) calibration curve fit in your data processing software. This empirically models and corrects for the interference.[1]
Experimental Protocols
Protocol 1: Assessment of Isotopic Interference
-
Preparation of Solutions:
-
Prepare a stock solution of unlabeled azathioprine in a suitable solvent (e.g., methanol) at 1 mg/mL.
-
Prepare a working solution of Azathioprine-¹³C₄ at a concentration typically used in your assay (e.g., 100 ng/mL).
-
Create a high-concentration sample of unlabeled azathioprine (e.g., 10,000 ng/mL) by diluting the stock solution.
-
Prepare a blank sample containing only the solvent.
-
Prepare a zero-analyte sample by spiking the blank with the Azathioprine-¹³C₄ working solution.
-
-
LC-MS/MS Analysis:
-
Set up your LC-MS/MS method with the appropriate chromatographic conditions and mass transitions for both azathioprine and Azathioprine-¹³C₄.
-
Inject the blank, the high-concentration unlabeled azathioprine sample, and the zero-analyte sample.
-
-
Data Analysis:
-
In the chromatogram of the high-concentration unlabeled azathioprine sample, integrate the peak area in the MRM transition for Azathioprine-¹³C₄.
-
In the chromatogram of the zero-analyte sample, integrate the peak area for Azathioprine-¹³C₄.
-
Calculate the percentage of interference as: (Peak Area of Interference / Peak Area of Zero-Analyte IS) * 100.
-
Protocol 2: Representative LC-MS/MS Method Parameters
-
LC System: UPLC or HPLC system
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient to elute azathioprine with good peak shape (e.g., start at 5% B, ramp to 95% B).
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions (Example):
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Azathioprine | 278.1 | 152.1 |
| Azathioprine-¹³C₄ | 282.1 | 156.1 |
Note: These are example transitions and should be optimized on your specific instrument.
Data Presentation
Table 1: Example Data for Assessing Isotopic Interference
| Sample | Azathioprine Concentration (ng/mL) | Azathioprine-¹³C₄ Concentration (ng/mL) | Peak Area in Azathioprine Channel | Peak Area in Azathioprine-¹³C₄ Channel |
| Blank | 0 | 0 | 0 | 0 |
| Zero-Analyte | 0 | 100 | 0 | 500,000 |
| High-Concentration Analyte | 10,000 | 0 | 25,000,000 | 25,000 |
Calculation of Interference:
-
Percentage Interference = (25,000 / 500,000) * 100 = 5%
In this example, at a concentration of 10,000 ng/mL, the unlabeled azathioprine contributes a signal that is 5% of the expected internal standard signal. This level of interference would likely lead to significant inaccuracies in quantification.
References
Nonlinear calibration curves in assays with Azathioprine-13C4
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering nonlinear calibration curves in assays utilizing Azathioprine-13C4 as an internal standard.
Troubleshooting Guides
Issue: Nonlinear Calibration Curve Observed in Azathioprine Assay
Question: My calibration curve for Azathioprine using this compound as an internal standard is consistently nonlinear, particularly at higher concentrations. What are the potential causes and how can I troubleshoot this?
Answer:
Nonlinear calibration curves in LC-MS/MS assays are a common issue that can arise from several factors. When using a stable isotope-labeled internal standard like this compound, the primary assumption is that it will mimic the analyte's behavior throughout the analytical process, thus compensating for variability. However, deviations from linearity can still occur. Here is a step-by-step guide to troubleshoot this issue:
Potential Causes and Solutions
| Potential Cause | Description | Troubleshooting Steps |
| Detector Saturation | At high analyte concentrations, the mass spectrometer detector can become saturated, leading to a plateau in the signal response and causing the calibration curve to bend. | 1. Reduce Analyte Concentration: Dilute the higher concentration standards and samples to bring them within the linear range of the detector. 2. Optimize MS Parameters: Reduce the detector gain or dwell time to decrease signal intensity. 3. Use a Less Abundant Transition: Monitor a less intense product ion for the analyte at higher concentrations. |
| Matrix Effects | Co-eluting endogenous components from the biological matrix can suppress or enhance the ionization of the analyte and/or internal standard, leading to a nonlinear response. This effect may not be identical for the analyte and the internal standard, even with a stable isotope label.[1] | 1. Improve Sample Preparation: Employ a more rigorous sample clean-up method (e.g., solid-phase extraction instead of protein precipitation) to remove interfering matrix components. 2. Modify Chromatographic Conditions: Adjust the gradient, column chemistry, or flow rate to better separate the analyte from matrix interferences. 3. Evaluate Different Matrix Lots: Assess the matrix effect across multiple sources of the biological matrix to understand its variability. |
| Isotopic Contribution/Cross-Talk | At high concentrations of Azathioprine, the natural isotopic abundance of elements (e.g., ¹³C, ³⁴S) can contribute to the signal of the this compound internal standard, leading to an inaccurate response ratio and a nonlinear curve. | 1. Monitor a Higher Mass Isotope of the Internal Standard: If available, select a transition for the internal standard that is less likely to have interference from the analyte's natural isotopes. 2. Lower the Internal Standard Concentration: Reducing the concentration of this compound can minimize the relative contribution of the analyte's isotopic signal. 3. Mathematical Correction: In some cases, mathematical algorithms can be applied to correct for the isotopic contribution. |
| Internal Standard Issues | The concentration of the internal standard may be too high, leading to its own saturation or causing competition with the analyte in the ion source. The chemical purity of the internal standard can also be a factor. | 1. Optimize Internal Standard Concentration: Perform experiments with varying concentrations of this compound to find an optimal level that provides a stable signal without causing saturation or ion suppression. 2. Verify Internal Standard Purity: Ensure the this compound standard is of high purity and free from unlabeled Azathioprine. |
| Formation of Adducts or Dimers | At higher concentrations, Azathioprine may form adducts (e.g., with sodium) or dimers, which can lead to a non-proportional increase in the signal of the intended precursor ion. | 1. Optimize Mobile Phase: Adjust the mobile phase composition, pH, or additives to minimize the formation of adducts. For example, using ammonium formate instead of sodium-containing buffers can be beneficial. 2. Optimize Ion Source Conditions: Adjust source parameters like temperature and gas flows to promote desolvation and reduce adduct formation. |
| Inappropriate Regression Model | A linear regression model may not be appropriate for the observed concentration-response relationship. | 1. Use a Weighted Quadratic Regression: For many bioanalytical assays, a quadratic regression with a weighting factor (e.g., 1/x or 1/x²) provides a better fit for the calibration curve.[2] 2. Evaluate Different Models: Assess different regression models to find the one that best describes the data, ensuring it is scientifically justified. |
Frequently Asked Questions (FAQs)
Q1: What is an acceptable level of non-linearity for a calibration curve in a regulated bioanalytical method?
A1: Regulatory guidelines, such as those from the FDA and EMA, do not prescribe a specific limit for non-linearity. Instead, they emphasize that the chosen calibration model should accurately describe the relationship between concentration and response. If a non-linear model is used, it must be justified and the assay's accuracy and precision must be demonstrated to be within acceptable limits (typically ±15% for standards and quality controls, and ±20% for the lower limit of quantification).
Q2: Can I use a calibration curve that is linear at low concentrations but becomes non-linear at higher concentrations?
A2: Yes, this is a common observation. You can either restrict the calibration range to the linear portion or use a non-linear regression model (e.g., quadratic) that accurately fits the entire range. If you choose to limit the range, any samples with concentrations above the upper limit of quantification (ULOQ) will need to be diluted and re-analyzed.
Q3: How does the metabolism of Azathioprine affect the assay?
A3: Azathioprine is a prodrug that is converted in vivo to its active metabolite, 6-mercaptopurine (6-MP), which is then further metabolized to active 6-thioguanine nucleotides (6-TGNs) and inactive 6-methylmercaptopurine (6-MMP). When developing an assay, it is crucial to ensure the selectivity of the method to differentiate between Azathioprine and its metabolites, as they have different pharmacological activities and toxicities. The stability of these metabolites during sample collection, storage, and processing must also be validated.
Q4: What are the key validation parameters to assess when dealing with a non-linear calibration curve?
A4: The key validation parameters remain the same: accuracy, precision, selectivity, sensitivity (LLOQ), and stability. However, with a non-linear curve, it is especially important to have a sufficient number of calibration standards (typically 6-8) to accurately define the curve. Quality control (QC) samples at multiple concentration levels (low, medium, and high) are essential to confirm the accuracy and precision across the entire range of the curve.
Experimental Protocols
Protocol: Quantification of Azathioprine and its Metabolites in Human Plasma by LC-MS/MS
This protocol provides a general framework. Specific parameters should be optimized for your instrument and laboratory conditions.
1. Materials and Reagents
-
Azathioprine certified reference standard
-
This compound internal standard
-
6-mercaptopurine (6-MP) certified reference standard
-
6-thioguanine (6-TG) certified reference standard
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate
-
Water (ultrapure)
-
Human plasma (with appropriate anticoagulant, e.g., K2EDTA)
2. Preparation of Stock and Working Solutions
-
Prepare individual stock solutions of Azathioprine, 6-MP, 6-TG, and this compound in methanol at a concentration of 1 mg/mL.
-
Prepare intermediate and working standard solutions by serial dilution of the stock solutions with 50:50 methanol:water.
-
Prepare a working internal standard solution of this compound at an appropriate concentration (e.g., 100 ng/mL) in 50:50 methanol:water.
3. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample, standard, or quality control, add 20 µL of the working internal standard solution and vortex briefly.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a portion (e.g., 5-10 µL) into the LC-MS/MS system.
4. LC-MS/MS Conditions
| Parameter | Condition |
| LC System | UPLC or HPLC system |
| Column | C18 column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start with 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions and re-equilibrate. |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Azathioprine: m/z 278.1 → 152.1 This compound: m/z 282.1 → 156.1 6-MP: m/z 153.0 → 119.0 6-TG: m/z 168.0 → 151.0 |
Note: MRM transitions should be optimized for your specific instrument.
5. Calibration Curve and Data Analysis
-
Prepare a calibration curve in blank plasma with at least 6-8 non-zero standards.
-
Analyze the data using the instrument's software.
-
Plot the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte.
-
Apply the most appropriate regression model (e.g., linear or quadratic with 1/x² weighting) to fit the data.
Visualizations
Caption: Experimental workflow for Azathioprine quantification.
Caption: Troubleshooting logic for nonlinear calibration curves.
Caption: Simplified metabolic pathway of Azathioprine.
References
Validation & Comparative
A Comparative Guide to the Bioanalytical Validation of Azathioprine using Azathioprine-13C4 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a validated bioanalytical method for Azathioprine and its metabolites utilizing a stable isotope-labeled internal standard, Azathioprine-13C4, against alternative analytical approaches. The use of a stable isotope-labeled internal standard that is structurally identical to the analyte, such as this compound, is the gold standard in quantitative bioanalysis, particularly for liquid chromatography-mass spectrometry (LC-MS/MS) based methods. This is due to its ability to effectively compensate for variability in sample preparation and matrix effects, thereby ensuring the highest accuracy and precision.
Performance Comparison of Bioanalytical Methods
The following table summarizes the key validation parameters for a state-of-the-art LC-MS/MS method employing this compound as an internal standard, alongside a representative HPLC-UV method for the quantification of Azathioprine and its key metabolites, 6-thioguanine (6-TG) and 6-methylmercaptopurine (6-MMP).
| Parameter | LC-MS/MS with this compound Internal Standard | HPLC-UV with Chemical Analog Internal Standard (e.g., 5-bromouracil) |
| Analyte(s) | Azathioprine, 6-Thioguanine (6-TG), 6-Methylmercaptopurine (6-MMP) | 6-Thioguanine (6-TG), 6-Methylmercaptopurine (6-MMP) |
| Linearity Range | Azathioprine: 0.151 - 49.500 ng/mL[1] | 6-TG: 0.15 - 15 µmol/L, 6-MMP: 1 - 100 µmol/L[2] |
| Lower Limit of Quantification (LLOQ) | Azathioprine: 0.151 ng/mL[1] | 6-TG: 0.15 µmol/L, 6-MMP: 1 µmol/L[2] |
| Accuracy (% Bias) | Within ±15% | Within ±15%[2] |
| Precision (% RSD) | Intra-day: <15%, Inter-day: <15% | Within-run CV: 0.5% - 2.4%, Between-run CV: 1.1% - 3.4%[2] |
| Recovery | 6-MP and 6-TG: 85.94–103.03%[1] | 6-TGN and Me6-MPN derivatives: 73.1% and 84.0%[3] |
| Internal Standard | This compound (Stable Isotope Labeled) | 5-bromouracil (Chemical Analog)[2] |
| Selectivity/Specificity | High (Mass-based detection) | Moderate (UV detection, potential for interference) |
| Run Time | ~2.5 - 5 minutes | ~5.5 minutes[2] |
Experimental Protocols
LC-MS/MS Method with this compound Internal Standard for Azathioprine and Metabolites in Human Plasma
This protocol outlines a highly sensitive and specific method for the simultaneous quantification of Azathioprine and its active metabolite, 6-mercaptopurine (6-MP), in human plasma.
a. Sample Preparation:
-
To 300 µL of human plasma, add the internal standard solution containing this compound.
-
Perform solid-phase extraction (SPE) for sample clean-up and concentration of the analytes and the internal standard.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
b. LC-MS/MS Conditions:
-
LC System: High-Performance Liquid Chromatography (HPLC) system.
-
Column: A suitable C18 reversed-phase column.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in the multiple reaction monitoring (MRM) mode.
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
MRM Transitions: Specific precursor-to-product ion transitions for Azathioprine, its metabolites, and this compound are monitored for quantification.
HPLC-UV Method for Azathioprine Metabolites (6-TG and 6-MMP) in Red Blood Cells
This protocol describes a method for the determination of the key active and potentially toxic metabolites of Azathioprine in red blood cells.
a. Sample Preparation:
-
Isolate red blood cells (RBCs) from whole blood by centrifugation.
-
Lyse the RBCs with water.
-
Add a chemical analog internal standard (e.g., 5-bromouracil).
-
Precipitate proteins using an acid (e.g., perchloric acid).
-
Centrifuge to separate the precipitated proteins.
-
Inject the supernatant into the HPLC-UV system.[2]
b. HPLC-UV Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column.[2]
-
Mobile Phase: A gradient of an aqueous buffer and an organic solvent.[2]
-
Detection: UV detection at specific wavelengths for 6-TG and 6-MMP (e.g., 340 nm for 6-TG and 303 nm for 6-MMP).[2]
Visualizing the Azathioprine Metabolic Pathway and Bioanalytical Workflow
To better understand the context of this bioanalytical validation, the following diagrams illustrate the metabolic conversion of Azathioprine and the general workflow of the LC-MS/MS-based bioanalytical method.
References
- 1. researchgate.net [researchgate.net]
- 2. Development and validation of a novel HPLC-UV method for simultaneous determination of azathioprine metabolites in human red blood cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simultaneous determination of 6-thioguanine and methyl 6-mercaptopurine nucleotides of azathioprine in red blood cells by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Azathioprine Assays: A Comparative Guide to Methodologies Utilizing Different Internal Standards
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of azathioprine and its metabolites is crucial for therapeutic drug monitoring and pharmacokinetic studies. The choice of internal standard is a critical parameter in the development of robust and reliable bioanalytical assays. This guide provides a comparative overview of different high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for azathioprine analysis, with a focus on the various internal standards employed. The experimental data and protocols are summarized to facilitate an objective comparison of assay performance.
Comparative Analysis of Assay Performance
The selection of an appropriate internal standard is critical to compensate for variability during sample preparation and analysis. Ideally, an internal standard should be structurally similar to the analyte and exhibit similar chromatographic and mass spectrometric behavior. Stable isotope-labeled internal standards are often considered the gold standard for LC-MS/MS assays due to their ability to effectively compensate for matrix effects and variations in ionization efficiency.
The following tables summarize the quantitative performance data from various validated assays for azathioprine and its metabolites, categorized by the internal standard used.
Table 1: Performance of Azathioprine Assays with Different Internal Standards
| Internal Standard | Analytical Method | Analyte(s) | Linearity Range | Accuracy (% Recovery) | Precision (% RSD) | Lower Limit of Quantification (LLOQ) | Reference |
| 5-Bromouracil | HPLC-UV | 6-thioguanine (6-TG), 6-methylmercaptopurine (6-MMP) | 6-TG: 0.15-15 µmol/L6-MMP: 1-100 µmol/L | Within ±2.5% (RE) | Within-run: 0.5-2.4%Between-run: 1.1-3.4% | 6-TG: 0.15 µmol/L6-MMP: 1 µmol/L | [1][2] |
| 9-Methyl derivative of azathioprine | HPLC-UV | Azathioprine | Not specified | 99.2-100.3% | <1.0% | Not specified | [3][4] |
| Lamivudine and 6-mercaptopurine D3 | LC-MS/MS | Azathioprine, 6-mercaptopurine | 2.455-106.568 ng/mL | Not specified | Not specified | Not specified | [5][6] |
| Isotope-labeled internal standards | LC-MS/MS | Azathioprine, Mercaptopurine | 0.151-49.500 ng/mL | Not specified | Not specified | Not specified | [5][7] |
| Antipyrine | Liquid Chromatography | Azathioprine | Not specified | Not specified | Not specified | Not specified | [4] |
Experimental Protocols
Detailed methodologies are essential for replicating and comparing different analytical assays. Below are summaries of the experimental protocols for the cited studies.
Method 1: HPLC-UV with 5-Bromouracil as Internal Standard
-
Sample Preparation: Erythrocyte lysate samples were precipitated with perchloric acid in the presence of dithiothreitol (DTT). This step also facilitates the acid hydrolysis of 6-thioguanine nucleotides (6-TGN) and 6-methyl mercaptopurine riboside (6-MMPr) to 6-thioguanine (6-TG) and 6-methylmercaptopurine (6-MMP), respectively.[1]
-
Chromatography: A Waters Cortecs C18 column (2.1 × 150 mm, 2.7 μm) was used for separation.[1] The mobile phase consisted of a linear gradient of water (containing 0.01 mol/L ammonium acetate and 0.2% acetic acid) and methanol, delivered at a flow rate of 0.45 mL/min.[1]
-
Detection: UV detection was performed at 340 nm for 6-TG and 303 nm for 6-MMP and the internal standard, 5-bromouracil.[1][2]
Method 2: LC-MS/MS with Isotope-Labeled Internal Standards
-
Sample Preparation: Human plasma (300 μL) was subjected to solid-phase extraction to isolate the analyte and internal standards.[5][7]
-
Chromatography: Chromatographic separation was achieved using an appropriate reversed-phase column.
-
Detection: Detection was carried out using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode.[5][7]
Visualizing Experimental Workflows
The following diagrams illustrate the experimental workflows for the described analytical methods.
Caption: Workflow for HPLC-UV analysis of azathioprine metabolites.
Caption: Workflow for LC-MS/MS analysis of azathioprine.
References
- 1. Development and validation of a novel HPLC-UV method for simultaneous determination of azathioprine metabolites in human red blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and validation of a novel HPLC-UV method for simultaneous determination of azathioprine metabolites in human red blood cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Navigating the Analytical Maze: An Inter-laboratory Comparison of Azathioprine Quantification Utilizing an Isotope-Labeled Internal Standard
For researchers, scientists, and drug development professionals, achieving consistent and accurate quantification of therapeutic agents is paramount. This guide delves into the critical aspect of inter-laboratory variability in the bioanalysis of azathioprine, with a specific focus on the use of the stable isotope-labeled internal standard, Azathioprine-13C4. The data presented herein, compiled from various studies and proficiency testing schemes, highlights the importance of standardized protocols and the role of internal standards in mitigating analytical discrepancies.
Azathioprine, a widely used immunosuppressant, requires careful therapeutic drug monitoring to ensure efficacy while minimizing toxicity. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for its quantification. The use of a stable isotope-labeled internal standard, such as this compound, is crucial for correcting variability during sample processing and analysis. However, significant inter-laboratory differences in analytical results can still arise, impacting clinical decision-making.
Unpacking the Variability: A Look at the Data
While a direct head-to-head inter-laboratory study using this compound is not publicly available, data from external quality assessment schemes (EQAS) for thiopurine drugs, the class to which azathioprine belongs, reveal notable discrepancies among participating laboratories.
One pilot EQAS for thiopurine metabolites demonstrated that for 6-thioguanine nucleotides (6-TGN), a key active metabolite of azathioprine, 43% of the results from participating laboratories fell outside of the acceptable 80%–120% range.[1] This study identified the use of in-house prepared calibrators as a significant contributor to this variability.[1] For another metabolite, 6-methylmercaptopurine ribonucleotides (6-MMPR), 24% of the results were outside the acceptable range.[1]
To provide a clearer picture of the expected performance of a validated LC-MS/MS method for azathioprine and its primary metabolite, 6-mercaptopurine (6-MP), the following table summarizes typical validation parameters from published methods. These parameters, while not from a direct inter-laboratory comparison, offer a benchmark for assay performance.
| Parameter | Azathioprine | 6-Mercaptopurine | Internal Standard | Reference Method |
| Linearity Range | 2 - 200 ng/mL | 2 - 200 ng/mL | Metaxalone | LC-MS/MS[2] |
| Intra-day Precision (%CV) | < 15% | < 15% | Metaxalone | LC-MS/MS[2] |
| Inter-day Precision (%CV) | < 15% | < 15% | Metaxalone | LC-MS/MS[2] |
| Accuracy (% Bias) | 85 - 115% | 85 - 115% | Metaxalone | LC-MS/MS[2] |
| Linearity Range | 0.151 - 49.500 ng/mL | - | Isotope-labeled | LC-MS/MS[3] |
| Recovery | >79% | >79% | Guaneran / 6-mercaptopurine arabinoside | HPLC |
| Limit of Quantification (LOQ) | 0.2 ng/mL | 0.2 ng/mL | Guaneran / 6-mercaptopurine arabinoside | HPLC |
Note: This table compiles data from different sources to illustrate typical assay performance. A direct comparison of multiple laboratories using this compound was not available.
Proficiency testing for other immunosuppressants, such as tacrolimus, has shown that inter-laboratory imprecision (CV%) can range from 11.7% to 18.6% for microsamples, while being significantly lower (3.9%–4.9%) for liquid whole blood samples, highlighting the impact of sample handling and methodology on variability.[4]
The Azathioprine Metabolic Pathway and the Role of Quantification
Accurate quantification of azathioprine and its metabolites is crucial for understanding its complex metabolic pathway and for personalized medicine. Azathioprine is a prodrug that is converted to 6-mercaptopurine (6-MP), which is then metabolized via three competing enzymatic pathways.
Caption: Metabolic pathway of Azathioprine.
The balance between the formation of active 6-TGNs and inactive metabolites is influenced by genetic polymorphisms in the enzymes thiopurine S-methyltransferase (TPMT) and xanthine oxidase (XO).[5] Therefore, reliable measurement of these compounds is essential for dose adjustments and predicting patient response.
A Standardized Approach: Experimental Protocol for Azathioprine Quantification
To minimize inter-laboratory variability, the adoption of a harmonized and robust analytical method is critical. Below is a detailed, representative experimental protocol for the quantification of azathioprine and 6-mercaptopurine in human plasma using LC-MS/MS with this compound as an internal standard. This protocol is a synthesis of best practices from various published methods.
1. Sample Preparation
-
Objective: To extract azathioprine, 6-mercaptopurine, and the internal standard from the plasma matrix.
-
Procedure:
-
Thaw plasma samples at room temperature.
-
To 100 µL of plasma, add 10 µL of a working solution of this compound (internal standard) at a known concentration.
-
Vortex for 10 seconds.
-
Add 300 µL of acetonitrile (protein precipitation agent).
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
2. LC-MS/MS Analysis
-
Objective: To chromatographically separate and detect the analytes and internal standard.
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Azathioprine: m/z 278.1 → 152.1
-
6-Mercaptopurine: m/z 153.0 → 119.0
-
This compound (IS): m/z 282.1 → 156.1
-
-
3. Quantification
-
Objective: To determine the concentration of azathioprine and 6-mercaptopurine in the samples.
-
Procedure:
-
Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.
-
Use a weighted (1/x²) linear regression to fit the calibration curve.
-
Calculate the concentration of the analytes in the quality control and unknown samples by interpolating their peak area ratios from the calibration curve.
-
Workflow for an Inter-laboratory Comparison Study
To formally assess and harmonize the quantification of azathioprine, a structured inter-laboratory comparison study is essential. The following diagram illustrates a typical workflow for such a study.
Caption: Workflow of an inter-laboratory comparison study.
Conclusion and Recommendations
The available evidence strongly suggests that inter-laboratory variability is a significant challenge in the therapeutic drug monitoring of azathioprine. The use of a stable isotope-labeled internal standard like this compound is a critical step in minimizing analytical error. However, to achieve true harmonization and ensure patient safety, the following recommendations are crucial for the scientific community:
-
Participation in External Quality Assessment Schemes (EQAS): Regular participation in EQAS is essential for laboratories to benchmark their performance and identify areas for improvement.
-
Standardization of Protocols: The adoption of standardized and thoroughly validated analytical methods, including common calibrators and quality control materials, is paramount.
-
Further Inter-laboratory Studies: There is a clear need for more comprehensive inter-laboratory comparison studies specifically focused on the quantification of azathioprine and its metabolites using stable isotope-labeled internal standards to establish consensus on best practices and performance benchmarks.
By addressing these areas, researchers, clinicians, and drug development professionals can enhance the reliability of azathioprine quantification, leading to more effective and safer use of this important immunosuppressive agent.
References
- 1. research.rug.nl [research.rug.nl]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Results From a Proficiency Testing Pilot for Immunosuppressant Microsampling Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Physician’s Guide to Azathioprine Metabolite Testing - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle: Isotopic vs. Non-Isotopic Internal Standards in Bioanalytical Method Validation
A Comparative Guide to FDA-Compliant Bioanalytical Method Validation
In the rigorous landscape of drug development, the validation of bioanalytical methods stands as a critical pillar ensuring the accuracy and reliability of pharmacokinetic and toxicokinetic data. A key decision in this process is the choice of an internal standard (IS), a compound added to samples to correct for variability during sample processing and analysis. The U.S. Food and Drug Administration (FDA) provides comprehensive guidelines for bioanalytical method validation, with a strong emphasis on the use of an appropriate IS. While various types of internal standards exist, the use of stable isotope-labeled (SIL), or isotopic, internal standards is widely regarded as the gold standard, particularly for liquid chromatography-mass spectrometry (LC-MS) based assays.
This guide provides an objective comparison of the performance of bioanalytical methods using isotopic internal standards versus non-isotopic (typically structural analog) internal standards. We will delve into supporting experimental data, present detailed methodologies for key validation experiments as stipulated by the FDA, and visualize the critical workflows and relationships involved. This information is tailored for researchers, scientists, and drug development professionals seeking to develop and validate robust bioanalytical methods that meet regulatory expectations.
The Gold Standard: Why Isotopic Internal Standards Reign Supreme
According to the FDA's M10 Bioanalytical Method Validation guidance, a suitable internal standard should be added to all calibration standards, quality controls (QCs), and study samples to facilitate quantification of the target analyte.[1] When using mass spectrometric detection, the guidance recommends using a stable isotope-labeled analyte as the IS whenever possible.[1]
The superiority of SIL internal standards stems from their near-identical physicochemical properties to the analyte of interest.[2] This structural similarity ensures that the SIL IS co-elutes with the analyte and experiences similar extraction recovery and matrix effects, thus providing more accurate and precise quantification.[2][3] Non-isotopic internal standards, while structurally similar, may exhibit different chromatographic behavior and susceptibility to matrix effects, potentially compromising data quality.[4][5]
Performance Showdown: Isotopic vs. Analog Internal Standards
To illustrate the practical advantages of isotopic internal standards, we present a summary of comparative data from published studies. The following tables showcase the enhanced performance of methods employing SIL internal standards in terms of accuracy, precision, and mitigation of matrix effects.
Table 1: Comparison of Accuracy and Precision for the Quantification of Tacrolimus in Whole Blood
| Parameter | Method with Isotopic IS (TAC-¹³C,D₂) | Method with Analog IS (Ascomycin) | FDA Acceptance Criteria |
| Intra-day Precision (%CV) | < 3.09% | < 3.63% | ≤ 15% (≤ 20% at LLOQ) |
| Inter-day Precision (%CV) | < 3.09% | < 3.63% | ≤ 15% (≤ 20% at LLOQ) |
| Accuracy (% Bias) | -0.45% to +0.63% | -2.65% to +1.71% | Within ±15% (±20% at LLOQ) |
Data synthesized from a study comparing isotopic and analog internal standards for tacrolimus analysis.[6] The study concluded that while both methods met the acceptance criteria, the isotopic internal standard provided slightly better precision.
Table 2: Impact of Internal Standard Choice on Matrix Effect for Tacrolimus Analysis
| Parameter | Method with Isotopic IS (TAC-¹³C,D₂) | Method with Analog IS (Ascomycin) |
| Matrix Effect on Analyte (Tacrolimus) | -16.04% to -29.07% | -16.04% to -29.07% |
| Matrix Effect on Internal Standard | -16.64% | -28.41% |
| IS-Normalized Matrix Effect | 0.89% | -0.97% |
Data from the same tacrolimus study, demonstrating that while both the analyte and internal standards experienced significant matrix effects (ion suppression), the isotopic IS more effectively compensated for this variability, resulting in a near-zero normalized matrix effect.[6]
Table 3: Comparison of Assay Performance for the Anticancer Agent Kahalalide F
| Parameter | Method with Isotopic IS (D8-internal standard) | Method with Analog IS (Butyric acid analogue) |
| Mean Bias | 100.3% | 96.8% |
| Standard Deviation of Bias | 7.6% | 8.6% |
A study on the bioanalysis of kahalalide F showed a statistically significant improvement in both accuracy and precision when a SIL internal standard was used in place of a structural analog.[4]
Visualizing the Path to Validated Data
To better understand the workflow and rationale behind bioanalytical method validation with an isotopic standard, the following diagrams illustrate the key processes and logical connections.
Detailed Experimental Protocols for Key Validation Experiments
The following are detailed methodologies for critical validation experiments as per FDA guidelines.
Selectivity
Objective: To demonstrate that the analytical method can differentiate and quantify the analyte in the presence of other components in the sample.
Methodology:
-
Obtain blank biological matrix (e.g., plasma) from at least six individual sources.
-
For each source, prepare two sets of samples:
-
Set A (Blank): Analyze the blank matrix as is.
-
Set B (Spiked at LLOQ): Spike the blank matrix with the analyte at the Lower Limit of Quantification (LLOQ) concentration.
-
-
Process and analyze all samples using the developed LC-MS/MS method.
-
Acceptance Criteria:
-
In the blank samples (Set A), the response at the retention time of the analyte should be ≤ 20% of the response of the LLOQ sample.
-
The response at the retention time of the internal standard in the blank samples should be ≤ 5% of the internal standard response in the LLOQ sample.
-
Accuracy and Precision
Objective: To determine the closeness of the measured concentration to the nominal concentration (accuracy) and the degree of scatter between a series of measurements (precision).
Methodology:
-
Prepare Quality Control (QC) samples at a minimum of four concentration levels: LLOQ, low QC, medium QC, and high QC.
-
Analyze at least five replicates of each QC level in at least three separate analytical runs conducted on different days.
-
Calculate the concentration of each QC sample using the calibration curve.
-
Acceptance Criteria:
-
Accuracy: The mean concentration at each level should be within ±15% of the nominal concentration, except for the LLOQ, which should be within ±20%.
-
Precision: The coefficient of variation (%CV) at each concentration level should not exceed 15%, except for the LLOQ, where it should not exceed 20%.
-
Matrix Effect
Objective: To assess the effect of the matrix on the ionization of the analyte and internal standard.
Methodology:
-
Obtain blank biological matrix from at least six individual sources.
-
Prepare three sets of samples:
-
Set 1 (Neat Solution): Analyte and IS in a neat solution (e.g., mobile phase).
-
Set 2 (Post-extraction Spike): Extract blank matrix and then spike the extract with the analyte and IS.
-
Set 3 (Pre-extraction Spike): Spike blank matrix with the analyte and IS before extraction.
-
-
Analyze all samples and calculate the Matrix Factor (MF) for the analyte and IS:
-
MF = (Peak response in the presence of matrix) / (Peak response in neat solution)
-
-
Calculate the IS-normalized MF:
-
IS-normalized MF = (MF of analyte) / (MF of IS)
-
-
Acceptance Criteria:
-
The %CV of the IS-normalized MF from the six lots of matrix should not be greater than 15%. This demonstrates that the SIL IS effectively compensates for variability in matrix effects across different individuals.
-
Conclusion
The choice of an internal standard is a critical decision in the development and validation of a robust bioanalytical method. The experimental data and regulatory guidance strongly support the use of stable isotope-labeled internal standards to ensure the highest level of accuracy and precision. While the initial cost of a SIL IS may be higher than a structural analog, the investment is justified by the increased data reliability, reduced risk of failed validation studies, and greater confidence in the pharmacokinetic and toxicokinetic data that underpins critical drug development decisions. By adhering to the FDA's guidelines and leveraging the advantages of isotopic standards, researchers can ensure their bioanalytical methods are fit-for-purpose and generate data of the highest quality.
References
- 1. fda.gov [fda.gov]
- 2. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. gtfch.org [gtfch.org]
- 4. ajpsonline.com [ajpsonline.com]
- 5. Isotope-labeled versus analog internal standard in LC-MS/MS method for tacrolimus determination in human whole blood samples - A compensation of matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. fda.gov [fda.gov]
Safety Operating Guide
Proper Disposal of Azathioprine-13C4: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical compounds is paramount. This guide provides essential safety and logistical information for the proper disposal of Azathioprine-13C4, a stable isotope-labeled version of a hazardous drug.
Azathioprine is classified as a hazardous drug by the National Institute for Occupational Safety and Health (NIOSH), requiring specific handling and disposal procedures to minimize exposure risk to laboratory personnel and the environment.[1][2][3] The "-13C4" designation indicates that the molecule is labeled with a stable (non-radioactive) isotope of carbon.[4][5] Consequently, the disposal procedures for this compound are governed by regulations for hazardous chemical waste, not radioactive waste.[6][]
Key Hazard Information for Azathioprine
| Hazard Classification | Description |
| Carcinogenicity | Classified as a human carcinogen. |
| Reproductive Toxicity | May damage fertility or the unborn child. |
| Mutagenicity | Known to be mutagenic in animals and humans. |
| Organ Toxicity | Can cause bone marrow suppression and liver damage. |
| Hazardous Drug Classification | Listed as an antineoplastic and hazardous drug by NIOSH.[1][2][3] |
Experimental Protocol: Step-by-Step Disposal Procedure
The following protocol outlines the necessary steps for the safe disposal of this compound waste, including contaminated materials such as gloves, vials, and absorbent paper.
1. Personal Protective Equipment (PPE):
-
Wear appropriate PPE, including two pairs of chemotherapy-rated gloves, a disposable gown, and safety glasses or a face shield.
-
Conduct all handling and waste segregation within a certified chemical fume hood or biological safety cabinet.
2. Waste Segregation:
-
Do not mix this compound waste with non-hazardous or radioactive waste.[8][9]
-
Solid Waste: Place all contaminated solid materials (e.g., gloves, gowns, empty vials, absorbent pads) into a designated, leak-proof, and puncture-resistant hazardous waste container.[10] This container must be clearly labeled as "Hazardous Drug Waste" or "Chemotherapy Waste."[10]
-
Liquid Waste: Collect unused solutions or liquid waste containing this compound in a dedicated, sealed, and shatter-resistant container. This container must also be clearly labeled with its contents and associated hazards.[10][11]
-
Sharps: Any contaminated sharps (e.g., needles, broken glass) must be disposed of in a designated, puncture-proof sharps container that is also labeled as hazardous waste.[12]
3. Container Management:
-
Keep all hazardous waste containers closed except when adding waste.
-
Ensure all containers are properly labeled with the words "Hazardous Waste," the full chemical name (this compound), and the specific hazard warnings (e.g., "Carcinogen," "Toxic").[11]
-
Store waste containers in a secure, designated area away from general laboratory traffic.[10]
4. Disposal:
-
Arrange for the collection and disposal of the hazardous waste through a licensed hazardous waste management company.[8]
-
Follow all institutional, local, state, and federal regulations for hazardous waste disposal. The Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[11][13]
-
Most hazardous pharmaceutical waste is treated by incineration at a permitted facility.
5. Decontamination:
-
Thoroughly decontaminate all surfaces and equipment that may have come into contact with this compound using an appropriate decontamination solution.
-
Dispose of all cleaning materials as hazardous waste.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
- 1. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 2. NIOSH List of Antineoplastic and Other Hazardous Drugs in Healthcare Settings [malsparo.com]
- 3. NIOSH Updates List of Hazardous Drugs for Health Care Workers | AOHP – Blog [aohp.org]
- 4. symeres.com [symeres.com]
- 5. Application of stable isotope-labeled compounds in metabolism and in metabolism-mediated toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. moravek.com [moravek.com]
- 8. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 9. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. gaiaca.com [gaiaca.com]
- 11. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 12. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 13. pwaste.com [pwaste.com]
Essential Safety and Logistical Information for Handling Azathioprine-13C4
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Safe Handling and Disposal of Azathioprine-13C4.
Azathioprine, and by extension its isotopically labeled form this compound, is classified as a potent cytotoxic and immunosuppressive agent. It is recognized as a human carcinogen and can cause mutagenic and teratogenic effects.[1] Due to these hazardous properties, stringent safety protocols must be followed to minimize exposure and ensure the safety of laboratory personnel. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound.
I. Personal Protective Equipment (PPE)
A comprehensive PPE ensemble is mandatory when handling this compound in any form. The following table summarizes the required PPE for various procedures.
| Procedure | Required Personal Protective Equipment |
| Receiving and Storage | - Single pair of chemotherapy-tested nitrile gloves |
| Weighing and Aliquoting (Dry Powder) | - Double pair of chemotherapy-tested nitrile gloves- Disposable, solid-front, back-closure gown- ANSI-approved safety glasses with side shields or splash goggles- Face shield (if there is a risk of splash)- NIOSH-approved N95 or higher respirator |
| Dissolving and Solution Handling | - Double pair of chemotherapy-tested nitrile gloves- Disposable, solid-front, back-closure gown- ANSI-approved safety glasses with side shields or splash goggles- Face shield |
| Administering to Animals | - Double pair of chemotherapy-tested nitrile gloves- Disposable, solid-front, back-closure gown- ANSI-approved safety glasses with side shields or splash goggles |
| Waste Disposal | - Double pair of chemotherapy-tested nitrile gloves- Disposable, solid-front, back-closure gown- ANSI-approved safety glasses with side shields or splash goggles |
| Spill Cleanup | - Double pair of chemotherapy-tested nitrile gloves- Disposable, solid-front, back-closure gown- ANSI-approved safety glasses with side shields or splash goggles- NIOSH-approved N95 or higher respirator- Shoe covers |
Note on Gloves: Gloves should be powder-free and tested for use with chemotherapy drugs according to ASTM D6978.[2][3] Regularly inspect gloves for tears or punctures and change them frequently. When double-gloving, the outer glove should be removed immediately after handling the compound and the inner glove should be removed after completing the procedure and decontaminating the work area.
II. Operational Plan: Step-by-Step Guidance
The following workflow outlines the procedural steps for handling this compound from receipt to use.
Experimental Protocols:
1. Weighing this compound Powder:
-
Preparation:
-
Ensure the chemical fume hood or ventilated balance enclosure is certified and functioning correctly.
-
Don all required PPE for handling dry powder.
-
Cover the work surface with a disposable plastic-backed absorbent pad.
-
Gather all necessary equipment: spatulas, weigh paper/boats, and pre-labeled vials.
-
-
Procedure:
-
Carefully open the container of this compound inside the ventilated enclosure.
-
Using a clean spatula, transfer the desired amount of powder to a weigh paper or boat on a calibrated analytical balance.
-
Minimize the creation of dust by handling the powder gently.
-
Once the desired weight is obtained, carefully transfer the powder to a pre-labeled vial.
-
Securely cap the vial.
-
-
Post-Weighing:
-
Clean the spatula and any other reusable equipment with a suitable solvent.
-
Dispose of the weigh paper/boat and absorbent pad as cytotoxic waste.
-
Wipe down the interior of the ventilated enclosure.
-
2. Dissolving this compound:
-
Preparation:
-
Perform this procedure in a chemical fume hood.
-
Don all required PPE for handling solutions.
-
Have the pre-weighed vial of this compound and the appropriate solvent ready. Azathioprine is soluble in DMSO at approximately 12.5 mg/mL and in dimethylformamide at approximately 5 mg/mL.[4][5] It is sparingly soluble in aqueous solutions.[4][5]
-
-
Procedure:
-
Using a calibrated pipette, add the calculated volume of solvent to the vial containing the this compound powder.
-
Securely cap the vial.
-
Gently swirl the vial to initiate dissolution.
-
If necessary, use a vortex mixer or sonicator to ensure the compound is fully dissolved.
-
-
Post-Dissolving:
-
Visually inspect the solution to ensure there are no undissolved particles.
-
Label the vial with the compound name, concentration, solvent, and date of preparation.
-
Aqueous solutions are not recommended to be stored for more than one day.[4]
-
III. Disposal Plan
Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and accidental exposure. As this compound contains a stable isotope (Carbon-13), no additional precautions for radioactivity are required. The disposal procedures are dictated by the cytotoxic nature of the compound.
Waste Segregation and Disposal Procedures:
| Waste Type | Disposal Container | Disposal Procedure |
| Unused/Expired this compound | Labeled, sealed, and puncture-resistant cytotoxic waste container (Yellow Bin) | Dispose of as cytotoxic waste according to institutional and local regulations. |
| Contaminated Labware (vials, pipette tips, etc.) | Labeled, sealed, and puncture-resistant cytotoxic waste container (Yellow Bin) | All disposable items that have come into contact with this compound must be disposed of as cytotoxic waste. |
| Contaminated PPE (gloves, gown, etc.) | Labeled, sealed cytotoxic waste bag within a rigid outer container | Remove PPE carefully to avoid self-contamination and place it directly into the designated waste bag. |
| Contaminated Sharps (needles, syringes) | Puncture-resistant sharps container specifically for cytotoxic waste | Do not recap, bend, or break needles. Dispose of the entire syringe and needle assembly. |
| Spill Cleanup Materials | Labeled, sealed cytotoxic waste bag within a rigid outer container | All materials used to clean up a spill must be treated as cytotoxic waste. |
Spill Management:
In the event of a spill, immediately alert others in the area. Evacuate the immediate vicinity if the spill is large or if there is a risk of aerosolization. Don the appropriate spill cleanup PPE. For liquid spills, cover with absorbent material. For powder spills, gently cover with damp absorbent material to avoid creating dust. Collect all contaminated materials using scoops or forceps and place them in a designated cytotoxic waste container. Decontaminate the spill area with an appropriate cleaning agent, followed by a thorough rinse with water.
By adhering to these safety and logistical guidelines, researchers can minimize the risks associated with handling the potent cytotoxic agent, this compound, ensuring a safe laboratory environment for all personnel.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
